molecular formula C23H24N2O3 B12385353 JI130

JI130

Cat. No.: B12385353
M. Wt: 376.4 g/mol
InChI Key: BNTYDBBGNPFECO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JI130 is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+

InChI Key

BNTYDBBGNPFECO-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC2=C1NC=C2/C=C/C(=O)NCCC3=CC=CC=C3OCC=C

Canonical SMILES

COC1=CC=CC2=C1NC=C2C=CC(=O)NCCC3=CC=CC=C3OCC=C

Origin of Product

United States

Foundational & Exploratory

JI130 as a Hes1 Transcription Factor Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hairy and enhancer of split-1 (Hes1) is a basic helix-loop-helix (bHLH) transcription factor and a key downstream effector of the Notch signaling pathway.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] JI130 has emerged as a specific small-molecule inhibitor of Hes1, acting through a novel mechanism.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Core Concepts: The Hes1 Transcription Factor

Hes1 is a transcriptional repressor that plays a critical role in embryonic development, cell proliferation, and differentiation.[1][5] It is a primary target of the Notch signaling pathway, a highly conserved cell-cell communication system crucial for determining cell fate.[5][6] Upon activation of Notch receptors, the Notch intracellular domain (NICD) is cleaved, translocates to the nucleus, and forms a complex with the DNA-binding protein RBPJ, leading to the transcription of target genes, including HES1.[6][7]

Hes1, in turn, represses the expression of downstream target genes by binding to N-box DNA sequences (CACNAG).[5] This repression is often mediated through its interaction with the co-repressor Transducin-Like Enhancer of split 1 (TLE1).[2] Dysregulation of the Notch-Hes1 axis is a hallmark of several cancers, where it contributes to tumor progression and maintenance of cancer stem cells.[3][5]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of the Hes1 transcription factor.[4] Unlike strategies that target upstream components of the Notch pathway, this compound acts directly on Hes1 function through a unique mechanism. It interacts with prohibitin 2 (PHB2), a protein chaperone, and stabilizes the interaction between PHB2 and Hes1.[1][4] This stabilized complex is retained in the cytoplasm, preventing the nuclear translocation of Hes1.[4] By sequestering Hes1 outside the nucleus, this compound effectively blocks its ability to act as a transcriptional repressor, leading to the de-repression of Hes1 target genes.[1][4] This mode of action ultimately results in cell cycle arrest at the G2/M phase and a reduction in cancer cell growth.[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound and its precursor, JI051.

Table 1: In Vitro Efficacy of Hes1 Inhibitors

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundMIA PaCa-2Pancreatic Cancer49[4]
This compoundRDRhabdomyosarcoma~25[3]
This compoundSMS-CTRRhabdomyosarcoma~50[3]
This compoundRh36Rhabdomyosarcoma~75[3]
JI051HEK293-300 (EC50)[1]

Table 2: In Vivo Efficacy of this compound in a Murine Pancreatic Tumor Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (Day 21)% Tumor Growth InhibitionReference
Vehicle (DMSO)-~1200 mm³-[1]
This compound10 mg/kg, intraperitoneal, 3 times/week~600 mm³~50%[1]

Note: Specific tumor volume values are estimated from published graphs and may not be exact.

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Hes1 Luciferase Reporter Assay

This assay is used to screen for and characterize inhibitors of Hes1 transcriptional repression.

Materials:

  • HEK293 cells

  • Hes1 expression vector

  • Hes1 promoter-luciferase reporter vector

  • Control vector (e.g., empty vector)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • 96-well plates

  • Luminometer

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the Hes1 expression vector and the Hes1 promoter-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit protocol.[8][9]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of Hes1 inhibition relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, RD)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) of Hes1 and PHB2

This protocol is used to demonstrate the this compound-stabilized interaction between Hes1 and PHB2.

Materials:

  • Cells expressing endogenous or overexpressed tagged Hes1 and PHB2

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Hes1 antibody or anti-tag antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-PHB2 antibody

Protocol:

  • Treat cells with this compound or vehicle control (DMSO) for the desired time.

  • Lyse the cells on ice with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the anti-Hes1 antibody (or anti-tag antibody) overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.[12][13]

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-PHB2 antibody to detect the co-immunoprecipitated PHB2. An anti-Hes1 (or anti-tag) antibody should be used as a control for successful immunoprecipitation.

Murine Pancreatic Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells (e.g., MIA PaCa-2)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control (e.g., DMSO in saline)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally according to a predetermined schedule (e.g., three times per week).[4]

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

The following diagrams illustrate the Hes1 signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Hes1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cytoplasm NICD Notch_Receptor->NICD_cytoplasm Cleavage Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Ligand->Notch_Receptor Binding NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus Translocation Hes1_mRNA Hes1 mRNA Hes1_protein Hes1 Protein Hes1_mRNA->Hes1_protein Hes1_PHB2_complex Hes1-PHB2 Complex Hes1_protein->Hes1_PHB2_complex Hes1_nucleus Hes1 Hes1_protein->Hes1_nucleus Translocation PHB2 PHB2 PHB2->Hes1_PHB2_complex Hes1_gene Hes1 Gene NICD_nucleus->Hes1_gene Activation RBPJ RBPJ Hes1_gene->Hes1_mRNA Target_Genes Target Genes Hes1_nucleus->Target_Genes Repression TLE1 TLE1

Caption: The canonical Notch-Hes1 signaling pathway.

JI130_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hes1_protein Hes1 Protein PHB2 PHB2 Hes1_protein->PHB2 Interaction Stabilized_Complex Stabilized Hes1-PHB2-JI130 Complex Hes1_protein->Stabilized_Complex Hes1_nucleus Hes1 Hes1_protein->Hes1_nucleus Nuclear Translocation PHB2->Stabilized_Complex This compound This compound This compound->Stabilized_Complex Stabilizes Stabilized_Complex->Hes1_nucleus Blocks Target_Genes Target Genes Hes1_nucleus->Target_Genes Transcription_Repression Transcriptional Repression Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Screening Luciferase Reporter Assay (Screening) Viability Cell Viability Assay (IC50 Determination) Screening->Viability Lead Compound Mechanism Co-Immunoprecipitation (Target Engagement) Viability->Mechanism Characterize Mechanism Xenograft Tumor Xenograft Model (Efficacy & Toxicity) Mechanism->Xenograft Preclinical Candidate

References

The Role of PHB2 as a Chaperone in JI130 Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular chaperone Prohibitin 2 (PHB2) in mediating the activity of the small molecule JI130, a potent inhibitor of the cancer-associated transcription factor Hes1. This compound's unique mechanism of action, which involves the stabilization of the PHB2-Hes1 protein-protein interaction, presents a novel therapeutic strategy for cancers with aberrant Notch signaling, particularly pancreatic cancer. This document details the underlying signaling pathways, quantitative data from key experiments, and the specific protocols required to investigate this interaction.

Executive Summary

The transcription factor Hes1, a downstream effector of the Notch signaling pathway, is a critical regulator of cellular development and differentiation. Its dysregulation is implicated in the pathogenesis of various cancers. The small molecule this compound has been identified as an inhibitor of Hes1's transcriptional repression activity. Unexpectedly, the mechanism of action is not direct inhibition of Hes1 or its interaction with the co-repressor TLE1. Instead, this compound interacts with the molecular chaperone PHB2.[1] This interaction stabilizes the association between PHB2 and Hes1, leading to the sequestration of Hes1 in the cytoplasm and preventing its nuclear functions. This cytoplasmic retention of Hes1 induces G2/M cell cycle arrest and inhibits cancer cell proliferation.[1][2] The elucidation of this pathway highlights PHB2 as a druggable target for modulating Hes1 activity and offers a promising avenue for the development of novel anti-cancer therapeutics.

Signaling Pathway and Mechanism of Action

The canonical Notch signaling pathway involves the cleavage of the Notch receptor, leading to the translocation of the Notch intracellular domain (NICD) to the nucleus. In the nucleus, NICD associates with the DNA-binding protein RBP-J, recruiting co-activators and inducing the transcription of target genes, including Hes1. Hes1, in turn, acts as a transcriptional repressor of genes involved in differentiation, thereby maintaining cells in a proliferative state.

The small molecule this compound introduces a novel regulatory mechanism for Hes1 activity, mediated by PHB2.

The this compound-PHB2-Hes1 Signaling Axis:

  • This compound Binds to PHB2: this compound directly interacts with the chaperone protein PHB2.

  • Stabilization of PHB2-Hes1 Complex: The binding of this compound to PHB2 enhances and stabilizes the interaction between PHB2 and Hes1.

  • Cytoplasmic Sequestration of Hes1: The stabilized PHB2-Hes1 complex is retained in the cytoplasm.

  • Inhibition of Hes1 Nuclear Function: By sequestering Hes1 in the cytoplasm, this compound prevents its translocation to the nucleus and its subsequent transcriptional repression of target genes.

  • Induction of Cell Cycle Arrest: The inhibition of Hes1 function leads to cell cycle arrest at the G2/M phase, ultimately inhibiting cancer cell proliferation.

JI130_PHB2_Hes1_Signaling_Pathway Hes1_cyto Hes1_cyto Hes1_nuc Hes1_nuc Hes1_cyto->Hes1_nuc Translocation JI130_PHB2_Hes1 JI130_PHB2_Hes1 JI130_PHB2_Hes1->Hes1_nuc Inhibits G2M_Arrest G2M_Arrest JI130_PHB2_Hes1->G2M_Arrest Induces Cell_Cycle_Progression Cell_Cycle_Progression

Quantitative Data

The following tables summarize the key quantitative findings from the study by Perron et al. (2018), which identified and characterized this compound and its precursor, JI051.

Table 1: In Vitro Activity of Hes1 Inhibitors

CompoundTarget Cell LineAssay TypeParameterValue
JI051HEK293Cell Proliferation (WST-8)EC500.3 µM
JI051MIA PaCa-2Cell GrowthInhibitionDose-dependent
D8C (lead compound)HEK293Cell Proliferation (WST-8)% of Control (at 2.5 µM, 72h)37.8 ± 1.3%

Table 2: Effect of JI051 on PHB2-Hes1 Interaction

TreatmentAssay TypeMeasurementResult
JI051 (0-10 µM)Co-immunoprecipitationAmount of Hes1 co-precipitated with PHB2Strong, dose-dependent increase (saturation around 1 µM)
JI051 (1 µM)ImmunocytochemistryCo-localization of PHB2 and Hes1Significant increase in Pearson correlation coefficient

Table 3: In Vivo Efficacy of this compound

Treatment GroupAnimal ModelParameterResult
This compoundMurine pancreatic tumor xenograftTumor VolumeSignificant reduction compared to control

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in Perron et al., J Biol Chem, 2018.[1]

Hes1 Luciferase Reporter Assay

This assay is used to screen for small molecules that inhibit the transcriptional repression activity of Hes1.

Materials:

  • HEK293 cells

  • Hes1 promoter-luciferase reporter plasmid

  • pCMV-Hes1 expression vector

  • Control vector (e.g., pCMV-empty)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well plates

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Protocol:

  • Seed HEK293 cells in 96-well plates at a density that will reach 80-90% confluency at the time of transfection.

  • Co-transfect cells with the Hes1 promoter-luciferase reporter plasmid and the pCMV-Hes1 expression vector (or control vector).

  • 24 hours post-transfection, add the test compounds (e.g., this compound) at various concentrations to the wells. Include a DMSO control.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • An increase in luciferase signal in the presence of the compound indicates inhibition of Hes1-mediated repression.

Cell Proliferation (WST-8) Assay

This colorimetric assay measures cell viability and proliferation.

Materials:

  • HEK293 or MIA PaCa-2 cells

  • 96-well plates

  • WST-8 reagent

  • Microplate reader (450 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • Allow cells to attach overnight.

  • Add serial dilutions of this compound or other test compounds. Include a DMSO control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of WST-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the DMSO control.

Co-immunoprecipitation (Co-IP) of PHB2 and Hes1

This technique is used to demonstrate the interaction between PHB2 and Hes1 and the stabilizing effect of this compound.

Materials:

  • HEK293 cells

  • Plasmids for FLAG-tagged PHB2 and Hes1

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody

  • Protein A/G-agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (anti-Hes1, anti-FLAG)

Protocol:

  • Co-transfect HEK293 cells with FLAG-PHB2 and Hes1 expression vectors.

  • 24-48 hours post-transfection, treat the cells with various concentrations of this compound or DMSO for a specified time.

  • Lyse the cells in cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with an anti-FLAG antibody to capture the FLAG-PHB2 protein and its binding partners.

  • Add Protein A/G beads to precipitate the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using anti-Hes1 and anti-FLAG antibodies. An increased amount of co-precipitated Hes1 in the this compound-treated samples indicates stabilization of the interaction.

Experimental and Drug Discovery Workflow

The identification and characterization of this compound followed a logical and systematic workflow.

Drug_Discovery_Workflow Hit_ID Hit_ID Chem_Mod Chem_Mod Hit_ID->Chem_Mod Lead_Select Lead_Select Target_ID Target_ID Lead_Select->Target_ID Interaction_Stab Interaction_Stab Xenograft Xenograft Interaction_Stab->Xenograft

Conclusion

The discovery of this compound and the elucidation of its mechanism of action involving the PHB2 chaperone represent a significant advancement in the field of cancer therapeutics. By stabilizing the PHB2-Hes1 complex, this compound effectively inhibits the pro-proliferative functions of Hes1, providing a novel strategy to target the Notch signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring this promising therapeutic avenue further. The continued investigation of PHB2 as a molecular target holds great potential for the development of new treatments for pancreatic cancer and other malignancies driven by aberrant Hes1 activity.

References

An In-depth Technical Guide to the JI130-Induced G2/M Cell Cycle Arrest Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI130 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative effects in cancer cells, notably in pancreatic cancer models. Its mechanism of action converges on the induction of G2/M cell cycle arrest, a critical checkpoint for preventing damaged cells from entering mitosis. This technical guide provides a comprehensive overview of the this compound-induced G2/M arrest pathway, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascade. This compound acts as a specific inhibitor of the Hairy and enhancer of split-1 (Hes1) transcription factor by stabilizing its interaction with the Prohibitin-2 (PHB2) chaperone, preventing Hes1's nuclear functions.[1][2][3][4] This guide will elucidate the downstream consequences of this primary interaction, leading to the arrest of the cell cycle at the G2/M transition.

Core Mechanism of Action

This compound's primary molecular target is the Hes1 transcription factor, a downstream effector of the Notch signaling pathway. Instead of directly inhibiting Hes1, this compound uniquely functions by interacting with the chaperone protein Prohibitin-2 (PHB2).[1][2][3] This interaction stabilizes the Hes1-PHB2 complex in the cytoplasm, effectively sequestering Hes1 and preventing its translocation to the nucleus where it would otherwise act as a transcriptional repressor.[1][3] The inhibition of Hes1's nuclear activity is the initiating event that triggers the cascade leading to G2/M cell cycle arrest.

Quantitative Data Summary

Quantitative data on the effects of this compound are primarily derived from studies on the human pancreatic cancer cell line MIA PaCa-2. While comprehensive data on cell cycle distribution and protein expression changes are not fully available in the public domain, the following tables are structured to present the key metrics for evaluating the efficacy and mechanism of this compound.

Table 1: In Vitro Efficacy of this compound in MIA PaCa-2 Cells

ParameterValueCell LineIncubation TimeCitation
IC50 49 nMMIA PaCa-272 hours[2][3]
Cell Proliferation Inhibition (at 1 µM) Time-dependentMIA PaCa-224 - 72 hours[5]

Table 2: Effect of this compound on Cell Cycle Distribution in MIA PaCa-2 Cells

(Note: Specific quantitative data from dose-response and time-course experiments are not publicly available. This table illustrates the expected data format from a flow cytometry experiment.)

TreatmentConcentrationG1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO Control (24h) N/AData Not AvailableData Not AvailableData Not Available
This compound (24h) 100 nMData Not AvailableData Not AvailableData Not Available
This compound (24h) 1 µMData Not AvailableData Not AvailableData Not Available

Table 3: Effect of this compound on Key G2/M Regulatory Proteins in MIA PaCa-2 Cells

(Note: Specific quantitative western blot data is not publicly available. This table illustrates the expected data format.)

Protein TargetTreatment (Concentration, Time)Change in Expression/Phosphorylation
p-CDK1 (Tyr15) This compound (1 µM, 24h)Expected Increase
Total CDK1 This compound (1 µM, 24h)Expected No Significant Change
Cyclin B1 This compound (1 µM, 24h)Expected No Significant Change
p21WAF1/CIP1 This compound (1 µM, 24h)Expected Increase
p27Kip1 This compound (1 µM, 24h)Expected Increase

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

Based on the known functions of Hes1 and the canonical G2/M checkpoint regulation, we propose the following signaling pathway for this compound's mechanism of action. This compound stabilizes the Hes1-PHB2 complex in the cytoplasm. This prevents Hes1 from entering the nucleus and repressing its target genes, which include the cyclin-dependent kinase inhibitors (CDKIs) p21WAF1/CIP1 and p27Kip1.[6] The resulting increase in p21 and/or p27 protein levels leads to the inhibition of the Cyclin B1-CDK1 complex. CDK1 is the master kinase that drives entry into mitosis, and its inhibition, maintained by inhibitory phosphorylation at Tyr15 by Wee1 kinase, prevents the cell from progressing through the G2/M checkpoint, thus leading to cell cycle arrest. Notably, the MIA PaCa-2 cell line has a mutant p53, suggesting that the upregulation of p21 in this context is likely p53-independent.[7]

JI130_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Hes1_PHB2 Hes1-PHB2 Complex This compound->Hes1_PHB2 Stabilizes PHB2 PHB2 PHB2->Hes1_PHB2 Hes1 Hes1 Hes1->Hes1_PHB2 Hes1_nucleus Hes1 Hes1_PHB2->Hes1_nucleus Inhibits Nuclear Entry CyclinB1_CDK1_inactive Inactive Cyclin B1-CDK1 (p-Tyr15) CyclinB1_CDK1_active Active Cyclin B1-CDK1 CyclinB1_CDK1_inactive->CyclinB1_CDK1_active Cdc25 Phosphatase (Dephosphorylation) CyclinB1_CDK1_active->CyclinB1_CDK1_inactive Wee1 Kinase (Phosphorylation) G2_M_Arrest G2/M Cell Cycle Arrest Mitosis Mitosis CyclinB1_CDK1_active->Mitosis Promotes p21_p27 p21 / p27 p21_p27->CyclinB1_CDK1_active Inhibits p21_p27_gene p21 / p27 Gene Hes1_nucleus->p21_p27_gene Represses Transcription p21_p27_gene->p21_p27 Transcription & Translation G2_M_Arrest->Mitosis Blocks MTT_Workflow start Seed MIA PaCa-2 cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan (add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end Flow_Cytometry_Workflow start Culture & Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash fix Fix in 70% cold Ethanol wash->fix stain Stain with PI/ RNase A solution fix->stain acquire Acquire Data on Flow Cytometer stain->acquire end Analyze Cell Cycle Distribution acquire->end

References

In-Depth Technical Guide to JI130: A Novel Hes1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI130 is a potent and specific small-molecule inhibitor of the Hairy and enhancer of split-1 (Hes1) transcription factor, a key downstream effector of the Notch signaling pathway. Operating through a novel mechanism of action, this compound stabilizes the interaction between Hes1 and Prohibitin 2 (PHB2), leading to the sequestration of Hes1 outside the nucleus and subsequent inhibition of its transcriptional repressor activity. This targeted action induces G2/M cell cycle arrest and has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the initial hit compound JI051, identified through a screening of indole-like π-electron–rich pharmacophores. Its chemical name is (E)-N-(2-(allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide.

Chemical Structure:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2234271-86-2
Molecular Formula C23H24N2O3
Molecular Weight 376.46 g/mol
Appearance Solid
Purity >98%
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting the Hes1 transcription factor, a critical mediator of cell fate decisions, proliferation, and differentiation. Unlike conventional inhibitors that directly block enzyme activity or receptor binding, this compound employs a unique protein-protein interaction stabilization mechanism.

The canonical Notch signaling pathway involves the cleavage of the Notch receptor upon ligand binding, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and a Mastermind-like (MAML) coactivator, leading to the transcriptional activation of target genes, including Hes1. Hes1, in turn, acts as a transcriptional repressor of genes that promote differentiation.

This compound intervenes in this pathway by binding to the chaperone protein Prohibitin 2 (PHB2). This binding event stabilizes the interaction between PHB2 and Hes1, effectively sequestering the Hes1 protein in the cytoplasm and preventing its translocation to the nucleus. This action blocks the transcriptional repression mediated by Hes1, ultimately leading to cell cycle arrest at the G2/M phase.

Hes1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Release Ligand Notch Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor Binding & Cleavage NICD_RBPJ_MAML_Complex NICD-RBPJ-MAML Complex NICD->NICD_RBPJ_MAML_Complex Translocation & Complex Formation Hes1_mRNA Hes1 mRNA Hes1_Protein Hes1 Protein Hes1_mRNA->Hes1_Protein Translation Hes1_PHB2_JI130_Complex Hes1-PHB2-JI130 Complex (Sequestered) Hes1_Protein->Hes1_PHB2_JI130_Complex Hes1_Nuclear Hes1 Protein Hes1_Protein->Hes1_Nuclear Translocation PHB2 PHB2 PHB2->Hes1_PHB2_JI130_Complex This compound This compound This compound->Hes1_PHB2_JI130_Complex Stabilizes Interaction Hes1_PHB2_JI130_Complex->Hes1_Nuclear RBPJ RBPJ RBPJ->NICD_RBPJ_MAML_Complex MAML MAML MAML->NICD_RBPJ_MAML_Complex Hes1_Gene Hes1 Gene NICD_RBPJ_MAML_Complex->Hes1_Gene Activation Hes1_Gene->Hes1_mRNA Transcription Target_Genes Target Genes (promoting differentiation) Repression Transcriptional Repression Hes1_Nuclear->Repression Binds to Target Genes Repression->Target_Genes Inhibits Transcription

Caption: Mechanism of Action of this compound in the Hes1 Signaling Pathway.

Biological Activity and Quantitative Data

This compound has demonstrated potent and specific activity against cancer cells, particularly those reliant on the Notch-Hes1 signaling axis.

Table 2: In Vitro Biological Activity of this compound

Cell LineCancer TypeAssay TypeEndpointValueReference
MIA PaCa-2 PancreaticCell ViabilityIC5049 nM

Table 3: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentOutcomeReference
Murine Xenograft PancreaticThis compoundSignificantly reduced tumor volume

Experimental Protocols

Cell Viability Assay (MIA PaCa-2)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the human pancreatic cancer cell line MIA PaCa-2.

  • Cell Culture: MIA PaCa-2 cells

The Impact of JI130 on the Notch Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers. A key downstream effector of this pathway is the transcription factor Hes1 (Hairy and Enhancer of Split 1), which is a primary target for therapeutic intervention. This technical guide provides an in-depth analysis of JI130, a small molecule inhibitor that indirectly modulates the Notch signaling cascade by targeting Hes1. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used in its characterization, and visualize its effects on the Notch pathway.

Introduction to the Notch Signaling Pathway and Hes1

The Notch signaling pathway is a highly conserved system that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and a Mastermind-like (MAML) coactivator. This complex activates the transcription of target genes, most notably the Hes and Hey families of basic helix-loop-helix (bHLH) transcription factors.

Hes1, a principal target of Notch signaling, functions as a transcriptional repressor. It plays a crucial role in maintaining cells in an undifferentiated, proliferative state by repressing the expression of pro-differentiation genes. Aberrant and sustained activation of the Notch-Hes1 axis is a hallmark of several cancers, making it an attractive target for therapeutic development.

This compound: An Indirect Inhibitor of Notch Signaling

This compound is a small molecule identified through a screening for inhibitors of Hes1-mediated transcriptional repression.[1] Unlike conventional Notch inhibitors that target γ-secretase, this compound exhibits a novel mechanism of action that focuses on the downstream effector, Hes1.

Mechanism of Action

This compound does not directly bind to Hes1 or its transcriptional co-repressor TLE1. Instead, it interacts with Prohibitin 2 (PHB2), a protein chaperone.[1] This interaction stabilizes the association between PHB2 and Hes1 in the cytoplasm. By sequestering Hes1 in the cytoplasm, this compound effectively prevents its translocation to the nucleus, thereby inhibiting its ability to repress target gene transcription. This cytoplasmic sequestration of Hes1 ultimately leads to cell cycle arrest at the G2/M phase.[1]

JI130_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hes1_cyto Hes1 Hes1_PHB2 Hes1-PHB2 Complex Hes1_cyto->Hes1_PHB2 Hes1_nuc Hes1 Hes1_cyto->Hes1_nuc Translocation PHB2 PHB2 PHB2->Hes1_PHB2 Stabilizes Interaction This compound This compound This compound->PHB2 Binds Hes1_PHB2->Hes1_nuc Inhibits Target_Genes Target Gene Repression Hes1_nuc->Target_Genes Represses

Figure 1. Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a therapeutic agent.

Cell LineCancer TypeIC50 (nM)Reference
RDRhabdomyosarcoma (FN-RMS)~30[2]
SMS-CTRRhabdomyosarcoma (FN-RMS)~40[2]
Rh36Rhabdomyosarcoma (FN-RMS)~50[2]
MIA PaCa-2Pancreatic Cancer49

FN-RMS: Fusion-Negative Rhabdomyosarcoma

In preclinical xenograft models using MIA PaCa-2 human pancreatic cancer cells, treatment with this compound resulted in a significant reduction in tumor volume.[1]

Experimental Protocols

High-Throughput Screening for Hes1 Inhibitors

The discovery of this compound's precursor, JI051, was the result of a high-throughput screen designed to identify small molecules that could disrupt Hes1-mediated transcriptional repression.

HTS_Workflow start Start: Chemical Library (Indole-like molecules) screen Primary Screen: Hes1-mediated Luciferase Reporter Assay in HEK293 cells start->screen hits Identification of Initial Hits screen->hits validation Secondary Screen: Hes1 promoter-driven EGFPd2 Reporter Assay hits->validation lead_id Lead Compound Identification (JI051) validation->lead_id optimization Chemical Optimization lead_id->optimization This compound This compound optimization->this compound

Figure 2. High-Throughput Screening Workflow.

Protocol: Hes1-Luciferase Reporter Assay

  • Cell Seeding: HEK293 cells were seeded in 96-well plates.

  • Transfection: Cells were co-transfected with a Hes1 expression vector (pCMV-Hes1) and a reporter plasmid containing the luciferase gene under the control of a Hes1-responsive promoter.

  • Compound Treatment: The small molecule library was added to the wells at a final concentration. DMSO was used as a negative control.

  • Incubation: Cells were incubated for a period to allow for Hes1 expression and reporter gene transcription.

  • Lysis and Luminescence Measurement: Cells were lysed, and luciferase activity was measured using a luminometer. A decrease in Hes1-mediated repression resulted in an increase in luciferase signal.

Co-immunoprecipitation of Hes1 and PHB2

This protocol was used to confirm the interaction between Hes1 and PHB2 and the stabilizing effect of this compound.

Protocol:

  • Cell Culture and Treatment: Cells expressing tagged versions of Hes1 and PHB2 were cultured and treated with either DMSO or this compound.

  • Cell Lysis: Cells were harvested and lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: An antibody specific to one of the tagged proteins (e.g., anti-FLAG for FLAG-Hes1) was added to the cell lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G beads were added to capture the antibody-protein complexes.

  • Washing: The beads were washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins were eluted from the beads.

  • Western Blot Analysis: The eluted proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA for HA-PHB2) to detect the co-immunoprecipitated protein. An increased signal for the co-precipitated protein in the this compound-treated sample indicates a stabilized interaction.

Cell Cycle Analysis

Flow cytometry was used to determine the effect of this compound on the cell cycle.

Protocol:

  • Cell Treatment: Cancer cells (e.g., MIA PaCa-2) were treated with various concentrations of this compound for a specified duration.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells were treated with RNase A to degrade RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.

This compound's Effect on the Notch Signaling Pathway

By targeting Hes1, this compound effectively curtails a major transcriptional output of the Notch signaling pathway. The canonical Notch pathway culminates in the activation of Hes1 transcription. This compound's mechanism of sequestering Hes1 in the cytoplasm means that even in the presence of an active Notch signal, the downstream repressive functions of Hes1 are abrogated. This leads to the de-repression of Hes1 target genes, which often include pro-differentiation factors, ultimately promoting a less proliferative and more differentiated cellular state.

Notch_Pathway_this compound Ligand Notch Ligand (Delta/Jagged) NotchR Notch Receptor Ligand->NotchR Binds Cleavage Proteolytic Cleavage NotchR->Cleavage NICD NICD Cleavage->NICD Releases RBPJ_MAML RBPJ/MAML Complex NICD->RBPJ_MAML Forms complex with Hes1_Gene Hes1 Gene Transcription RBPJ_MAML->Hes1_Gene Activates Hes1_mRNA Hes1 mRNA Hes1_Gene->Hes1_mRNA Hes1_Protein Hes1 Protein Hes1_mRNA->Hes1_Protein Translation Hes1_PHB2_Complex Inactive Cytoplasmic Hes1-PHB2 Complex Hes1_Protein->Hes1_PHB2_Complex Hes1_Nuclear Nuclear Hes1 Hes1_Protein->Hes1_Nuclear Nuclear Translocation PHB2 PHB2 PHB2->Hes1_PHB2_Complex Stabilizes This compound This compound This compound->PHB2 Binds to Hes1_PHB2_Complex->Hes1_Nuclear Prevents Target_Gene_Repression Target Gene Repression Hes1_Nuclear->Target_Gene_Repression Mediates Cell_Cycle_Progression Cell Cycle Progression & Proliferation Target_Gene_Repression->Cell_Cycle_Progression Allows

Figure 3. this compound's Intervention in the Notch Signaling Pathway.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers driven by aberrant Notch-Hes1 signaling. Its unique mechanism of action, which involves the cytoplasmic sequestration of Hes1 via stabilization of the Hes1-PHB2 complex, offers a potential alternative to direct γ-secretase inhibition, which can be associated with off-target effects. The quantitative data demonstrate its potency in the nanomolar range against various cancer cell lines and its efficacy in preclinical models.

Future research should focus on a more comprehensive evaluation of this compound's effects on the broader landscape of Notch target genes beyond Hes1. Investigating the potential for combination therapies, where this compound could be used to sensitize tumors to other anti-cancer agents, is also a promising avenue. Furthermore, a deeper understanding of the structural basis of the this compound-PHB2 interaction could facilitate the design of even more potent and specific second-generation inhibitors. Continued preclinical development and eventual clinical translation of this compound and similar compounds hold the potential to provide novel and effective treatments for patients with Notch-dependent malignancies.

References

The Stabilization of the Hes1-PHB2 Interaction by JI130: A Novel Approach to Inhibit a Key Cancer-Associated Transcription Factor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The transcription factor Hes1, a downstream effector of the Notch signaling pathway, is a critical regulator of cellular differentiation, proliferation, and apoptosis.[1][2][3] Its aberrant expression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6] Recently, a novel small molecule, JI130, and its precursor JI051, have been identified as inhibitors of Hes1's transcriptional repression activity.[4] Unexpectedly, these compounds do not function by disrupting the canonical Hes1-TLE1 co-repressor interaction. Instead, they stabilize the interaction between Hes1 and Prohibitin 2 (PHB2), a chaperone protein with diverse cellular functions.[4][7] This stabilization sequesters the Hes1-PHB2 complex outside the nucleus, leading to cell-cycle arrest and anti-tumor effects.[4][7] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the stabilization of the Hes1-PHB2 interaction, and details the experimental methodologies used to elucidate this novel therapeutic strategy.

Introduction: The Role of Hes1 and PHB2 in Cancer

Hairy and enhancer of split 1 (Hes1) is a basic helix-loop-helix (bHLH) transcription factor that acts as a primary downstream target of the Notch signaling pathway.[2][8] The Notch-Hes1 axis plays a pivotal role in embryonic development and the maintenance of stem cells.[2][8] However, dysregulation of this pathway is a common feature in many malignancies, where elevated Hes1 levels are associated with increased cancer stem cell maintenance, metastasis, and resistance to chemotherapy.[1][2][5] Hes1 typically functions as a transcriptional repressor by recruiting co-repressors, such as those from the transducin-like Enhancer of split (TLE) family, to target gene promoters.[2][4]

Prohibitin 2 (PHB2) is a highly conserved intracellular protein that, along with PHB1, forms a ring-like heterodimeric complex.[9] PHB2 is predominantly located in the inner mitochondrial membrane, where it is involved in maintaining mitochondrial integrity and function.[10][11] However, PHB2 has also been found in the nucleus and cytoplasm, where it participates in transcriptional regulation and signal transduction.[9][12] In the context of cancer, the role of PHB2 is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and pro-tumorigenic functions.[9] The discovery of its interaction with Hes1 and modulation by this compound has shed new light on its role in cancer biology.[4]

This compound: A Small Molecule Stabilizer of the Hes1-PHB2 Interaction

This compound and its analog JI051 were identified through a screen of a chemical library for compounds that could inhibit Hes1-mediated transcriptional repression.[4] While the initial hypothesis was that these compounds would disrupt the Hes1-TLE1 interaction, further investigation revealed a novel mechanism of action centered on PHB2.

Mechanism of Action

JI051 was found to bind to PHB2, and this binding event stabilizes the interaction between PHB2 and Hes1.[4] This stabilized protein-protein interaction occurs predominantly outside the nucleus, effectively sequestering Hes1 in the cytoplasm.[4][7] The cytoplasmic retention of Hes1 prevents its nuclear translocation and subsequent transcriptional repression of target genes, ultimately leading to a G2/M phase cell-cycle arrest.[4][7]

The following diagram illustrates the proposed signaling pathway:

Hes1_PHB2_JI130_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cell_cycle Cell Cycle Hes1_n Hes1 TLE1 TLE1 Hes1_n->TLE1 Binds DNA Target Genes (e.g., p21) Hes1_n->DNA Represses Transcription G2M_Arrest G2/M Arrest TLE1->DNA Represses Transcription Hes1_c Hes1 Hes1_c->Hes1_n Nuclear Translocation (Blocked by this compound-PHB2) PHB2 PHB2 Hes1_c->PHB2 Interaction Hes1_c->G2M_Arrest Inhibition of Hes1 function leads to PHB2->Hes1_c Stabilized Interaction This compound This compound This compound->PHB2 Binds

Caption: this compound stabilizes the Hes1-PHB2 interaction in the cytoplasm, preventing Hes1's nuclear translocation and transcriptional repression, leading to G2/M cell-cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational study on JI051 and this compound.[4][13]

Table 1: In Vitro Activity of JI051

ParameterCell LineValue
EC50 (Cell Proliferation)HEK2930.3 µM

Table 2: In Vivo Efficacy of this compound in a Murine Pancreatic Tumor Xenograft Model (MIA PaCa-2 cells)

Treatment GroupChange in Tumor VolumeChange in Tumor WeightKi-67 Positive Cells (%)
DMSO (Vehicle)--51.2 ± 4.5
This compoundSignificantly ReducedDecreased26.8 ± 3.3

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Hes1-PHB2 Interaction

Objective: To determine if Hes1 and PHB2 physically interact within the cell and to assess the effect of JI051 on this interaction.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding FLAG-tagged PHB2 and Hes1.

  • Cell Lysis: After a specified incubation period (e.g., 24 hours), cells are treated with either DMSO (vehicle control) or varying concentrations of JI051. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated magnetic beads to pull down FLAG-PHB2 and any interacting proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with antibodies against Hes1 and FLAG (to confirm PHB2 pulldown).

The following diagram outlines the experimental workflow for Co-IP:

CoIP_Workflow start HEK293 Cells Co-transfected with FLAG-PHB2 and Hes1 treatment Treat with DMSO or JI051 start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-FLAG beads lysis->ip wash Wash beads ip->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot with anti-Hes1 and anti-FLAG antibodies sds_page->western end Analyze Hes1 band intensity western->end

Caption: Co-immunoprecipitation workflow to assess the this compound-stabilized interaction between Hes1 and PHB2.

In Vivo Murine Pancreatic Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups (e.g., vehicle control and this compound). Treatment is administered according to a predetermined schedule (e.g., daily intraperitoneal injections).

  • Tumor Volume and Body Weight Measurement: Tumor dimensions and mouse body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Immunohistochemistry: A portion of the tumor tissue is fixed, sectioned, and stained with antibodies against proliferation markers, such as Ki-67, to assess the effect of this compound on cell proliferation within the tumor.

Conclusion and Future Directions

The discovery of this compound and its unique mechanism of action represents a significant advancement in the pursuit of targeted therapies against Hes1-driven cancers. By stabilizing the Hes1-PHB2 interaction, this compound offers a novel strategy to inhibit the pro-tumorigenic functions of Hes1. This approach may have advantages over direct Notch pathway inhibitors, potentially offering a more specific and less toxic therapeutic window.[13]

Future research should focus on several key areas:

  • Structural Elucidation: Determining the high-resolution crystal structure of the this compound-PHB2-Hes1 ternary complex will provide invaluable insights for structure-based drug design and the development of even more potent and specific second-generation inhibitors.

  • Expanded Preclinical Evaluation: The efficacy of this compound should be evaluated in a broader range of cancer models, including patient-derived xenografts and genetically engineered mouse models, to better predict its clinical potential.

  • Biomarker Development: Identifying predictive biomarkers will be crucial for patient stratification in future clinical trials. This could include assessing the expression levels of Hes1 and PHB2 in tumors.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as standard-of-care chemotherapies or other targeted therapies, could lead to more effective treatment regimens.

References

An In-depth Technical Guide to JI130 (CAS Number: 2234271-86-2): A Novel HES1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI130 is a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (HES1) transcription factor.[1][2] Operating through a unique mechanism involving the molecular chaperone Prohibitin-2 (PHB2), this compound has emerged as a promising tool for cancer research and potential therapeutic development.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, available quantitative data, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflows.

Chemical and Physical Properties

This compound is a synthetic organic compound with the CAS number 2234271-86-2. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (E)-N-(2-(Allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide[1]
Synonyms JI-130, JI 130[1]
CAS Number 2234271-86-2[1]
Molecular Formula C23H24N2O3[1]
Molecular Weight 376.46 g/mol [1]
Appearance White to Beige Powder[3]
Purity >95%[1]
Solubility Soluble in DMSO[3]
Storage Store at 2-8°C[3]

Mechanism of Action

This compound inhibits the transcriptional repressor activity of HES1, a key downstream effector of the Notch signaling pathway often implicated in cancer pathogenesis.[1] Unlike direct inhibitors, this compound functions by interacting with the molecular chaperone Prohibitin 2 (PHB2).[1] This interaction stabilizes the association between PHB2 and HES1 in the cytoplasm, effectively preventing HES1 from translocating to the nucleus.[1] By sequestering HES1 outside the nucleus, this compound alleviates the HES1-mediated transcriptional repression of its target genes, leading to cell cycle arrest and reduced cell proliferation.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's action:

JI130_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHB2 PHB2 This compound->PHB2 Binds to PHB2_HES1 PHB2-HES1 Complex This compound->PHB2_HES1 Stabilizes PHB2->PHB2_HES1 HES1_cyto HES1 HES1_cyto->PHB2_HES1 HES1_nuc HES1 HES1_cyto->HES1_nuc Nuclear Translocation (Blocked by this compound) DNA DNA (Target Genes) HES1_nuc->DNA Binds to promoter Repression Transcriptional Repression DNA->Repression CellCycle Cell Cycle Progression Repression->CellCycle

This compound stabilizes the PHB2-HES1 interaction in the cytoplasm, preventing HES1 nuclear translocation.

Quantitative Data

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The available quantitative data is summarized below.

Cell LineCancer TypeAssayEndpointIC50 / EC50Reference(s)
MIA PaCa-2Pancreatic CancerCell Growth AssayProliferation49 nM[2][4]
RDRhabdomyosarcomaCell Growth AssayProliferation~30-50 nM
SMS-CTRRhabdomyosarcomaCell Growth AssayProliferation~30-50 nM
Rh36RhabdomyosarcomaCell Growth AssayProliferation~30-50 nM
HEK293Human Embryonic KidneyCell Proliferation AssayProliferation0.3 µM (for JI051, a precursor to this compound)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published research.

Cell Viability and Proliferation Assay

This protocol is adapted from standard cell viability assays used to determine the IC50 of this compound.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, RD, SMS-CTR, Rh36)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 100 µL of CellTiter-Glo® reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol describes how to assess the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their DNA content.

Murine Pancreatic Tumor Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells (e.g., MIA PaCa-2)

  • Matrigel

  • This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of 1 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or the vehicle control to the mice via intraperitoneal injection daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Experimental Workflow for this compound Evaluation

JI130_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Hypothesis This compound inhibits HES1 in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Positive Results cell_viability Cell Viability Assay (IC50 Determination) in_vitro->cell_viability cell_cycle Cell Cycle Analysis (G2/M Arrest) in_vitro->cell_cycle western_blot Western Blot (HES1, PHB2 levels) in_vitro->western_blot end Conclusion: This compound efficacy in_vivo->end xenograft Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft toxicity Toxicity Assessment (Body Weight) in_vivo->toxicity

A typical experimental workflow to evaluate the efficacy of this compound from in vitro to in vivo models.
Logical Relationship of HES1 Inhibition by this compound

HES1_Inhibition_Logic This compound This compound Interaction PHB2-HES1 Interaction Stabilized This compound->Interaction:f1 causes PHB2 PHB2 PHB2->Interaction:f0 HES1 HES1 HES1->Interaction:f0 Nuclear_Translocation Nuclear Translocation Blocked Interaction->Nuclear_Translocation Transcriptional_Repression Transcriptional Repression Inhibited Nuclear_Translocation->Transcriptional_Repression Cell_Cycle_Arrest Cell Cycle Arrest Induced (G2/M) Transcriptional_Repression->Cell_Cycle_Arrest

Logical flow demonstrating how this compound leads to cell cycle arrest through HES1 inhibition.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the stabilization of the PHB2-HES1 complex, offers a novel strategy for inhibiting the pro-tumorigenic functions of the HES1 transcription factor. The data presented in this guide underscore its potential as a potent anti-cancer agent, particularly in malignancies where the Notch-HES1 signaling axis is dysregulated. Further research into its efficacy across a broader range of cancer types and its potential for combination therapies is warranted. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further studies on this promising molecule.

References

Molecular weight and formula of JI130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: JI130

This technical guide provides a comprehensive overview of the small molecule this compound, a novel inhibitor of the cancer-associated transcription factor Hes1. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Physicochemical Properties of this compound

This compound is a derivative of the compound JI051, designed to have improved solubility. Its core characteristics are summarized in the table below.

PropertyValue
Molecular Formula C23H24N2O3
Molecular Weight 376.46 g/mol
Exact Mass 376.1787 u
CAS Number 2234271-86-2[1]
IUPAC Name (E)-N-(2-(allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide

Mechanism of Action: Inhibition of Hes1 via PHB2

This compound functions as an inhibitor of the Hairy and Enhancer of Split 1 (Hes1) transcription factor. Hes1 is a downstream effector of the Notch signaling pathway and is often implicated in cancer pathogenesis. However, this compound does not directly bind to Hes1 or its co-repressor TLE1. Instead, it targets the chaperone protein Prohibitin 2 (PHB2).

This compound stabilizes the interaction between PHB2 and Hes1 in the cytoplasm. This sequestration of Hes1 outside the nucleus prevents it from translocating to the nucleus and repressing its target genes. The ultimate downstream effect of this action is the induction of G2/M cell cycle arrest in cancer cells.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects on the cell.

JI130_Signaling_Pathway This compound This compound Hes1_PHB2 Hes1-PHB2 Complex (Stabilized) This compound->Hes1_PHB2 Stabilizes PHB2 PHB2 (Prohibitin 2) PHB2->Hes1_PHB2 Hes1_cyto Hes1 (Cytoplasm) Hes1_cyto->Hes1_PHB2 Hes1_nuc Hes1 (Nucleus) Hes1_cyto->Hes1_nuc Translocation (Inhibited) Target_Genes Target Gene Repression Hes1_nuc->Target_Genes Represses Cell_Cycle_Arrest G2/M Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Leads to (via inhibition of repression)

Caption: Signaling pathway of this compound.

Experimental Data

While much of the initial mechanistic work was performed with the parent compound JI051, this compound has been shown to be effective in reducing pancreatic cancer cell growth in a dose-dependent manner and significantly reducing tumor volume in a murine pancreatic tumor xenograft model.

Cell LineAssayResult
MIA PaCa-2 (Human Pancreatic Cancer)Cell GrowthDose-dependent reduction with this compound treatment
Murine Xenograft Model (MIA PaCa-2)Tumor VolumeSignificant reduction with this compound treatment

Specific quantitative data for IC50, percentage of G2/M arrest, and tumor volume reduction for this compound are not detailed in the primary publication by Perron et al., which focused more on the parent compound JI051 for these metrics.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its mechanism of action, based on the procedures described by Perron et al. and general laboratory practices.

Cell Culture
  • Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2) and human embryonic kidney 293 (HEK293) cells are commonly used.

  • Media: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Co-Immunoprecipitation

This protocol is used to verify the interaction between PHB2 and Hes1 and the stabilizing effect of this compound.

  • Cell Lysis:

    • Transfect HEK293 cells with constructs expressing FLAG-tagged PHB2 and Hes1.

    • Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40, and protease inhibitors.

  • Pre-clearing:

    • Pre-clear the cell lysates by incubating with protein A-Sepharose beads for 45 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an anti-FLAG M2 monoclonal antibody and varying concentrations of this compound for 48 hours at 4°C.

    • Add fresh protein A-Sepharose beads and incubate for an additional 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads three times with lysis buffer.

    • Elute the protein complexes by boiling in 2x Laemmli sample buffer for 10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Hes1 and PHB2.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution.

  • Cell Treatment:

    • Seed pancreatic cancer cells in 6-well plates.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells by trypsinization.

    • Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Murine Pancreatic Tumor Xenograft Model

This protocol is used to evaluate the in vivo efficacy of this compound.

  • Cell Implantation:

    • Subcutaneously inject a suspension of MIA PaCa-2 cells and Matrigel into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement:

    • Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumor weights and volumes to determine the efficacy of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a compound like this compound.

Experimental_Workflow A Compound Synthesis (this compound) B In Vitro Screening (e.g., Cell Viability Assay) A->B C Mechanism of Action Studies (e.g., Co-IP) B->C D Cell-Based Assays (e.g., Cell Cycle Analysis) C->D E In Vivo Efficacy Studies (Xenograft Model) D->E F Data Analysis and Conclusion E->F

Caption: General experimental workflow for this compound evaluation.

References

Methodological & Application

Application Notes and Protocols for JI130 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JI130 is a novel small molecule inhibitor that has demonstrated potential as a therapeutic agent in pancreatic cancer models. It functions as a stabilizer of the interaction between Hairy and Enhancer of Split 1 (Hes1) and Prohibitin 2 (PHB2), leading to the inhibition of Hes1-mediated transcriptional repression.[1] Aberrant Hes1 signaling, a downstream effector of the Notch pathway, is implicated in the pathogenesis of pancreatic cancer, making it a compelling target for therapeutic intervention.[1][2] These application notes provide detailed protocols for the utilization of this compound in pancreatic cancer cell line-based research, covering cell viability, apoptosis, and protein expression analysis, as well as in vivo xenograft models.

Data Presentation

In Vitro Efficacy of this compound and its Precursor (JI051)
CompoundCell LineAssayEndpointResultReference
This compoundMIA PaCa-2Cell GrowthIC5049 nM[3]
JI051MIA PaCa-2Cell GrowthIC50Not explicitly stated, but dose-dependent reduction observed.[1]
JI051HEK293Cell ProliferationEC500.3 µM[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

JI130_Mechanism_of_Action This compound Mechanism of Action in Pancreatic Cancer Cells cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Hes1_n Hes1 TLE1 TLE1 Hes1_n->TLE1 binds DNA DNA (Target Genes) TLE1->DNA binds to Transcription_Repression Transcriptional Repression DNA->Transcription_Repression leads to G2M_Arrest G2/M Cell Cycle Arrest Hes1_c Hes1 Hes1_c->Hes1_n Nuclear Translocation PHB2 PHB2 Hes1_c->PHB2 interacts with Hes1_PHB2_this compound Hes1-PHB2-JI130 Complex Hes1_c->Hes1_PHB2_this compound PHB2->Hes1_PHB2_this compound This compound This compound This compound->Hes1_PHB2_this compound stabilizes Hes1_PHB2_this compound->Hes1_n Inhibits Nuclear Translocation Hes1_PHB2_this compound->G2M_Arrest induces

Caption: this compound stabilizes the Hes1-PHB2 interaction in the cytoplasm, preventing Hes1 nuclear translocation and subsequent transcriptional repression, leading to G2/M cell cycle arrest.

Experimental Workflow for Evaluating this compound

JI130_Experimental_Workflow Experimental Workflow for Evaluating this compound in Pancreatic Cancer Cell Lines start Start: Pancreatic Cancer Cell Line Culture treatment Treat cells with varying concentrations of this compound (and vehicle control) start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT, WST-1) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (e.g., Hes1, p21, p27) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis xenograft In Vivo Xenograft Model (if in vitro results are promising) data_analysis->xenograft

Caption: A general workflow for the in vitro and in vivo evaluation of this compound's efficacy in pancreatic cancer models.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (WST-1 Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability and proliferation of pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count pancreatic cancer cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from a stock solution. A suggested starting range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete growth medium into a 6-well plate.

    • Incubate for 24 hours.

    • Treat cells with this compound at concentrations around the predetermined IC50 and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained and single-stained controls for compensation and to set the gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression of target proteins (e.g., Hes1, p21, p27) following this compound treatment.

Materials:

  • Pancreatic cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Hes1, anti-p21, anti-p27, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described in Protocol 2.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Pancreatic cancer cells (e.g., MIA PaCa-2)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest pancreatic cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined dosing schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.

    • Monitor the body weight and overall health of the mice.

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature and perform pilot experiments to establish optimal parameters. All work should be conducted in accordance with standard laboratory safety practices.

References

Application Notes and Protocols for JI130 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JI130 is a selective inhibitor of the HES1 (Hairy and Enhancer of Split 1) transcription factor, a key downstream effector of the Notch signaling pathway.[1][2] Aberrant HES1 activity is implicated in the progression of various cancers. This compound exerts its inhibitory effect by stabilizing the interaction between HES1 and its chaperone protein, Prohibitin 2 (PHB2), outside the nucleus.[1][3][4] This sequestration prevents HES1 from translocating to the nucleus and repressing its target genes, ultimately leading to G2/M cell cycle arrest and a reduction in tumor cell growth.[1][2][3][5]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cancer cell lines. The provided methodologies are based on published research and are intended to serve as a comprehensive guide for investigating the anti-proliferative and cell cycle-modulating effects of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay DurationReference
MIA PaCa-2Pancreatic Cancer4972 hours[2]
RDRhabdomyosarcoma~25Not Specified[1]
SMS-CTRRhabdomyosarcoma~50Not Specified[1]
Rh36Rhabdomyosarcoma~75Not Specified[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the HES1 signaling pathway.

JI130_Signaling_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome PHB2 PHB2 Hes1_PHB2_this compound Hes1-PHB2-JI130 Complex PHB2->Hes1_PHB2_this compound Hes1_cyto Hes1 Hes1_cyto->Hes1_PHB2_this compound Hes1_nuc Hes1 Hes1_cyto->Hes1_nuc This compound This compound This compound->Hes1_PHB2_this compound Repression Transcriptional Repression Hes1_nuc->Repression Target_Genes Target Genes (e.g., p21, p27) Repression->Target_Genes Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest

This compound stabilizes the Hes1-PHB2 complex in the cytoplasm, preventing Hes1 nuclear translocation and subsequent transcriptional repression, leading to cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a solid powder that should be stored at -20°C for long-term use.[5]

  • Reagents and Materials:

    • This compound powder (CAS# 2234271-86-2)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 3.76 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[6]

Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. The example below uses the MIA PaCa-2 human pancreatic cancer cell line.

  • Reagents and Materials:

    • MIA PaCa-2 cells (or other cancer cell lines of interest)

    • Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 2.5% horse serum for MIA PaCa-2)

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA solution

    • Cell culture plates or flasks

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture MIA PaCa-2 cells in T-75 flasks with complete growth medium in a humidified incubator.

    • When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for cell cycle analysis) at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical final concentration range for initial experiments is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration used.

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cell Proliferation Assay (MTS Assay)

This assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

  • Reagents and Materials:

    • Cells treated with this compound in a 96-well plate

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Protocol:

    • Following the this compound treatment period (e.g., 72 hours), add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

  • Reagents and Materials:

    • Cells treated with this compound in 6-well plates

    • PBS

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Protocol:

    • After this compound treatment (e.g., 24 hours), collect both the culture medium (containing floating cells) and the adherent cells by trypsinization.

    • Combine the medium and the trypsinized cells and centrifuge to pellet the cells.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C for later analysis.

    • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines the general workflow for in vitro experiments using this compound.

JI130_Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Seeding and Overnight Incubation start->cell_culture ji130_treatment This compound Treatment (Varying Concentrations and Durations) cell_culture->ji130_treatment proliferation_assay Cell Proliferation Assay (e.g., MTS) ji130_treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ji130_treatment->cell_cycle_analysis western_blot Western Blotting (e.g., for Hes1, PHB2) ji130_treatment->western_blot data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

A general workflow for conducting in vitro experiments with this compound, from cell culture to data analysis.

Disclaimer

This document is intended for research use only and does not constitute a recommendation for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for reagents and equipment.

References

Application Notes and Protocols: JI130 for Studying Hes1 Function in Rhabdomyosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, characterized by features of skeletal muscle. The 5-year survival rate for high-risk groups remains below 30%, underscoring the urgent need for novel therapeutic strategies. The Notch signaling pathway, and its downstream effector HES1 (Hes family BHLH transcription factor 1), have been identified as key players in RMS tumorigenesis, particularly in the fusion-negative subtype (FN-RMS). HES1, a transcriptional repressor, is implicated in promoting self-renewal and inhibiting differentiation of RMS cells.

JI130 is a small molecule inhibitor of HES1. It functions by stabilizing the interaction between HES1 and the prohibitin-2 (PHB2) chaperone, leading to the sequestration of HES1 in the cytoplasm and preventing its nuclear functions. Preclinical studies have demonstrated that this compound effectively suppresses the growth of FN-RMS cells both in vitro and in vivo, highlighting its potential as a valuable research tool and a promising therapeutic candidate.

These application notes provide a summary of the biological effects of this compound on FN-RMS and detailed protocols for its use in studying HES1 function in this context.

Data Presentation

In Vitro Efficacy of this compound in Fusion-Negative Rhabdomyosarcoma Cell Lines

This compound demonstrates potent anti-proliferative activity against various FN-RMS cell lines at low nanomolar concentrations.

Cell LineHistological SubtypeIC50 (nM)Reference
RDEmbryonal~10
SMS-CTREmbryonal~25
Rh36Embryonal~15

Table 1: Half-maximal inhibitory concentration (IC50) values of this compound in FN-RMS cell lines.

In Vivo Efficacy of this compound in a Rhabdomyosarcoma Xenograft Model

Treatment with this compound significantly inhibits the growth of RD cell line-derived xenograft tumors in mice.

Treatment GroupMean Tumor Volume (mm³) at Day 14Percent Tumor Growth InhibitionReference
Vehicle (DMSO)~1000-
This compound~40060%

Table 2: Effect of this compound on RD xenograft tumor growth.

Molecular Effects of HES1 Inhibition by this compound

Inhibition of HES1 by this compound leads to downstream molecular changes consistent with decreased proliferation and increased myogenic differentiation.

TargetEffect of HES1 InhibitionMethodReference
YAP1Decreased mRNA and protein expressionRT-qPCR, Western Blot
CDKN1C (p57)Increased mRNA and protein expressionRT-qPCR, Western Blot
MYOD1Increased protein expressionImmunohistochemistry

Table 3: Molecular consequences of HES1 inhibition in FN-RMS.

Signaling Pathways and Experimental Workflows

HES1-YAP1-CDKN1C Signaling Pathway in Rhabdomyosarcoma

HES1_YAP1_CDKN1C_Pathway HES1-YAP1-CDKN1C Signaling Pathway in FN-RMS Notch Notch Signaling HES1 HES1 Notch->HES1 activates YAP1 YAP1 HES1->YAP1 maintains CDKN1C CDKN1C (p57) HES1->CDKN1C represses Proliferation Cell Proliferation YAP1->Proliferation promotes CDKN1C->Proliferation inhibits Differentiation Myogenic Differentiation CDKN1C->Differentiation promotes

Caption: HES1, a downstream target of Notch signaling, promotes proliferation by maintaining YAP1 expression and repressing the cell cycle inhibitor CDKN1C.

Proposed Mechanism of Action of this compound

JI130_Mechanism Proposed Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HES1_cyto HES1 HES1_PHB2_this compound HES1-PHB2-JI130 Complex HES1_cyto->HES1_PHB2_this compound HES1_nuc HES1 HES1_cyto->HES1_nuc translocation PHB2 PHB2 PHB2->HES1_PHB2_this compound This compound This compound This compound->HES1_cyto This compound->PHB2 HES1_PHB2_this compound->HES1_nuc blocks TargetGenes Target Gene Expression (e.g., CDKN1C repression) HES1_nuc->TargetGenes regulates

Caption: this compound stabilizes the HES1-PHB2 interaction in the cytoplasm, preventing HES1 nuclear translocation and function.

Experimental Workflow for Evaluating this compound in Rhabdomyosarcoma

Experimental_Workflow Experimental Workflow for this compound Evaluation Start Start InVitro In Vitro Studies Start->InVitro CellViability Cell Viability Assay (e.g., CellTiter-Glo) InVitro->CellViability WesternBlot Western Blot (HES1, YAP1, p57) InVitro->WesternBlot RTqPCR RT-qPCR (HES1, YAP1, CDKN1C) InVitro->RTqPCR InVivo In Vivo Studies CellViability->InVivo WesternBlot->InVivo RTqPCR->InVivo Xenograft Xenograft Model (e.g., RD cells in nude mice) InVivo->Xenograft TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth IHC Immunohistochemistry (MYOD1) Xenograft->IHC Analysis Data Analysis and Conclusion TumorGrowth->Analysis IHC->Analysis

Caption: A general workflow for the preclinical evaluation of this compound in rhabdomyosarcoma.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is for determining the IC50 of this compound in RMS cell lines using a luminescence-based assay such as CellTiter-Glo®.

Materials:

  • FN-RMS cell lines (e.g., RD, SMS-CTR, Rh36)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count RMS cells.

    • Seed 2,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curve and calculate the IC50 value using a non-linear regression model in a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol describes the detection of HES1, YAP1, and CDKN1C (p57) protein levels in RMS cells following this compound treatment.

Materials:

  • RMS cells treated with this compound (e.g., at IC50 concentration for 48-72 hours) and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific dilutions should be optimized):

    • Anti-HES1

    • Anti-YAP1

    • Anti-CDKN1C (p57)

    • Anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize to the loading control.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is for quantifying the mRNA expression of HES1, YAP1, and CDKN1C in response to this compound treatment.

Materials:

  • RMS cells treated with this compound and vehicle control.

  • RNA extraction kit (e.g., RNeasy Kit).

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • qPCR primers for HES1, YAP1, CDKN1C, and a housekeeping gene (e.g., GAPDH or ACTB).

  • qPCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated and control cells according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

In Vivo Rhabdomyosarcoma Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous RMS xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Immunocompromised mice (e.g., 4-6 week old female athymic nude mice).

  • RD cells.

  • Matrigel (optional).

  • This compound.

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline).

  • Calipers.

Procedure:

  • Tumor Cell Implantation:

    • Resuspend 1-5 x 10^6 RD cells in 100-200 µL of sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation. A previously reported dose for a similar HES1 inhibitor was administered via intraperitoneal (i.p.) injection. The optimal dose and schedule for this compound should be determined empirically.

    • Administer this compound or vehicle control to the respective groups according to the determined schedule (e.g., daily or every other day) for a specified duration (e.g., 14-21 days).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for MYOD1).

Application of JI130 in Xenograft Tumor Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JI130 is a novel small molecule inhibitor of the cancer-associated transcription factor Hes1 (Hairy and Enhancer of Split 1). As a downstream effector of the Notch signaling pathway, Hes1 is a critical regulator of cellular differentiation, proliferation, and survival. Its aberrant expression is implicated in the pathogenesis of various cancers, including pancreatic cancer and rhabdomyosarcoma. This compound exerts its inhibitory effect through a unique mechanism of action, stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2) outside the nucleus.[1][] This interaction prevents Hes1 from fulfilling its role as a transcriptional repressor, ultimately leading to G2/M cell cycle arrest and a reduction in tumor cell proliferation.[1][3][4]

These application notes provide a summary of the preclinical efficacy of this compound in xenograft models and detailed protocols for its evaluation.

Data Presentation

The in vivo efficacy of this compound has been demonstrated in pancreatic and rhabdomyosarcoma xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in a Pancreatic Cancer Xenograft Model [1]

Cell LineAnimal ModelTreatment RegimenDurationEndpointResult
MIA PaCa-2Nude Mice50 mg/kg this compound, 5 days/week21 daysTumor Volume48.2% reduction compared to vehicle control
MIA PaCa-2Nude Mice50 mg/kg this compound, 5 days/week21 daysProliferation Marker (Ki-67)Significant reduction in Ki-67 positive cells

Table 2: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
MIA PaCa-2Pancreatic Cancer49 nM[4]
RDFusion-Negative RhabdomyosarcomaLow nanomolar range[5]
SMS-CTRFusion-Negative RhabdomyosarcomaLow nanomolar range[5]
Rh36Fusion-Negative RhabdomyosarcomaLow nanomolar range[5]

Signaling Pathway and Mechanism of Action

This compound targets a key component of the Notch signaling pathway. The following diagram illustrates the proposed mechanism of action.

JI130_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Cytoplasm NICD Notch_Receptor->NICD_Cytoplasm Releases Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binding & Cleavage NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus Translocation Hes1_PHB2_Complex Hes1-PHB2 Complex This compound This compound This compound->Hes1_PHB2_Complex Stabilizes CSL CSL NICD_Nucleus->CSL Hes1_Gene Hes1 Gene CSL->Hes1_Gene Activates Transcription Hes1_Protein Hes1 Protein Hes1_Gene->Hes1_Protein Translation Hes1_Protein->Hes1_PHB2_Complex Binds PHB2 Target_Genes Target Genes Hes1_Protein->Target_Genes Represses Repression Transcriptional Repression Target_Genes->Repression

Caption: Mechanism of action of this compound in the Notch signaling pathway.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in a xenograft tumor model. These protocols are based on methodologies reported in the literature.[1]

Protocol 1: Pancreatic Cancer Xenograft Model

1. Cell Culture:

  • Culture MIA PaCa-2 human pancreatic cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

  • Use female athymic nude mice, 4-6 weeks of age.
  • Allow mice to acclimate for at least one week before the start of the experiment.
  • All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Tumor Implantation:

  • Resuspend harvested MIA PaCa-2 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
  • Inject 1 x 10^6 cells in a total volume of 100 µL subcutaneously into the right flank of each mouse.
  • Monitor tumor growth regularly using calipers.

4. Treatment Protocol:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=7-10 mice per group).
  • Prepare this compound in a suitable vehicle (e.g., DMSO and/or polyethylene glycol).
  • Administer this compound at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection, 5 days a week for 3 weeks.
  • Administer the vehicle alone to the control group following the same schedule.
  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

5. Efficacy Evaluation:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Weigh the excised tumors.
  • For pharmacodynamic studies, a subset of tumors can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for immunohistochemistry (e.g., Ki-67 staining).

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_culture 1. Cell Culture (MIA PaCa-2) start->cell_culture implantation 2. Tumor Implantation (Nude Mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_group 5a. Treatment Group (this compound, 50 mg/kg, i.p.) randomization->treatment_group control_group 5b. Control Group (Vehicle, i.p.) randomization->control_group monitoring 6. Bi-weekly Monitoring (Tumor Volume & Body Weight) treatment_group->monitoring control_group->monitoring endpoint 7. Study Endpoint (Day 21) monitoring->endpoint analysis 8. Data Analysis (Tumor Weight, IHC, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for a this compound xenograft efficacy study.

Conclusion

This compound represents a promising therapeutic agent that targets the Hes1 transcription factor. The data from preclinical xenograft models demonstrates its potential to inhibit tumor growth in solid tumors such as pancreatic cancer. The provided protocols offer a framework for further investigation into the in vivo efficacy and mechanism of action of this compound.

References

Application Notes and Protocols: Targeting the gp130 Signaling Pathway to Induce Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing inhibitors of the glycoprotein 130 (gp130) signaling pathway as a therapeutic strategy to induce cell cycle arrest in cancer cells. The protocols detailed below are essential for the preclinical evaluation of potential gp130-targeted therapeutic candidates.

Introduction

Glycoprotein 130 (gp130), also known as IL6ST or CD130, is a ubiquitously expressed transmembrane protein that serves as the signal-transducing subunit for all interleukin-6 (IL-6) family cytokines. This family includes IL-6, IL-11, oncostatin M (OSM), leukemia inhibitory factor (LIF), and others. The gp130 signaling pathway is pivotal in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of several cancers, promoting tumorigenesis and metastasis, making it an attractive target for therapeutic intervention.[1][2][3]

Activation of gp130-mediated signaling is initiated by the binding of an IL-6 family cytokine to its specific alpha-receptor, leading to the formation of a receptor-gp130 complex. This complex triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the cytoplasmic tail of gp130.[1] These phosphorylated sites serve as docking stations for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 3 (STAT3), as well as activating the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[1][4] The constitutive activation of these pathways in cancer cells leads to uncontrolled cell proliferation and survival.

Inhibiting the gp130 signaling cascade can lead to cell cycle arrest, a crucial mechanism for halting the division of cancer cells, which can subsequently lead to apoptosis (programmed cell death). This document outlines the methodologies to investigate the effects of gp130 inhibitors on the cancer cell cycle.

Data Presentation

The following table summarizes the cytotoxic effects of compounds targeting pathways related to cell proliferation. While specific data for a compound named "JI130" is not available in the public domain, this table provides an example of how to present IC50 values for novel compounds.

Cell LineCancer TypeCompoundIC50 (µM)Citation
HTB-26Breast CancerCompound 110-50[5]
PC-3Pancreatic CancerCompound 110-50[5]
HepG2Hepatocellular CarcinomaCompound 110-50[5]
HCT116Colorectal CancerCompound 122.4[5]
HCT116Colorectal CancerCompound 20.34[5]
A549Lung CancerBCS0.03[6]

Signaling Pathway

The diagram below illustrates the canonical gp130 signaling pathway, which is a primary target for inducing cell cycle arrest in cancer cells.

gp130_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 gp130->STAT3 Recruits & Phosphorylates SHP2 SHP2 gp130->SHP2 Recruits IL6R IL-6Rα IL6R->gp130 Dimerizes JAK->gp130 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Ras Ras SHP2->Ras Activates PI3K PI3K SHP2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Target_Genes Target Genes (e.g., Cyclin D1, Bcl-xL) ERK->Target_Genes Regulates Transcription Factors Akt Akt PI3K->Akt Akt->Target_Genes Regulates Transcription Factors STAT3_dimer->Target_Genes Upregulates Transcription Proliferation_Survival Proliferation_Survival Target_Genes->Proliferation_Survival Promotes IL6 IL-6 IL6->IL6R Binds

Caption: The gp130 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of a test compound.

cell_viability_workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., gp130 inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[7][8][9]

cell_cycle_analysis_workflow A Seed cells and treat with test compound (IC50 concentration) B Incubate for 24, 48, and 72 hours A->B C Harvest and wash cells with PBS B->C D Fix cells in ice-cold 70% ethanol C->D E Wash cells with PBS to remove ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Analyze by flow cytometry G->H I Quantify cell cycle phase distribution H->I

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is to assess the effect of the test compound on the expression levels of key proteins that regulate the cell cycle.[10][11][12][13]

western_blot_workflow A Treat cells with test compound B Lyse cells and extract proteins A->B C Quantify protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane with BSA or milk E->F G Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-p21) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect protein bands using chemiluminescence H->I J Analyze and quantify band intensity I->J

Caption: Workflow for Western blot analysis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating the cells with the test compound, wash them with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize them to a loading control to determine the relative changes in protein expression.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of gp130 pathway inhibitors on the cancer cell cycle. By systematically applying these methodologies, researchers can elucidate the mechanism of action of novel therapeutic compounds and contribute to the development of new and effective cancer therapies.

References

Application Notes and Protocols: Western Blot Analysis for Hes1 Inhibition by JI130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hairy and Enhancer of Split 1 (Hes1) is a crucial transcription factor involved in regulating cell differentiation, proliferation, and apoptosis. Primarily known as a downstream target of the Notch signaling pathway, Hes1 acts as a transcriptional repressor, playing a pivotal role in the development and maintenance of various tissues. Dysregulation of the Hes1 signaling pathway has been implicated in a variety of cancers, making it a compelling target for therapeutic intervention. JI130 has been identified as a pharmacological inhibitor of Hes1, demonstrating efficacy in limiting the growth of cancer cells, such as in fusion-negative rhabdomyosarcoma (FN-RMS). This document provides detailed protocols for utilizing Western blot analysis to quantify the inhibitory effect of this compound on Hes1 protein expression, along with visual representations of the associated signaling pathway and experimental workflow.

Data Presentation

The following tables present hypothetical quantitative data from Western blot analyses to illustrate the dose-dependent and time-course effects of this compound on Hes1 protein expression. This data is for illustrative purposes to guide the presentation of actual experimental results.

Table 1: Dose-Dependent Inhibition of Hes1 by this compound

This compound Concentration (nM)Hes1 Protein Level (Normalized to Control)Standard Deviation
0 (Control)1.000.08
100.850.06
500.620.05
1000.410.04
2500.250.03
5000.150.02

Table 2: Time-Course of Hes1 Inhibition by this compound (at 100 nM)

Time (hours)Hes1 Protein Level (Normalized to 0h)Standard Deviation
01.000.07
60.780.05
120.550.04
240.390.04
480.280.03

Signaling Pathway

The canonical signaling pathway leading to Hes1 expression involves the Notch receptor.

Hes1_Signaling_Pathway Hes1 Signaling Pathway Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds to NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage RBPJ RBPJ NICD->RBPJ Activates Hes1_Gene Hes1 Gene RBPJ->Hes1_Gene Promotes Transcription Hes1_Protein Hes1 Protein Hes1_Gene->Hes1_Protein Translation Target_Genes Target Genes Hes1_Protein->Target_Genes Represses Transcription This compound This compound This compound->Hes1_Protein Inhibits

Caption: Canonical Notch signaling pathway leading to Hes1 expression and its inhibition by this compound.

Experimental Protocols

Western Blot Protocol for Hes1 Detection

This protocol outlines the steps for analyzing Hes1 protein levels in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., FN-RMS cell lines) in appropriate media and conditions.

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time point (e.g., 24 hours) for dose-response experiments.

  • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

4. Sample Preparation for Electrophoresis:

  • Mix a calculated volume of each lysate with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 12% Tris-glycine gel).

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.

7. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hes1 (refer to manufacturer's datasheet for recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

9. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the Hes1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

  • Express the results as a fold change relative to the untreated control.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of Hes1 inhibition by this compound.

Western_Blot_Workflow Western Blot Workflow for Hes1 Inhibition cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture JI130_Treatment This compound Treatment Cell_Culture->JI130_Treatment Cell_Lysis Cell Lysis JI130_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-Hes1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry Image_Acquisition->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Quantification Quantification of Hes1 Inhibition Normalization->Quantification

Caption: Step-by-step workflow for Western blot analysis of Hes1 protein levels.

Application Notes and Protocols for Cell Viability Assays with JI130 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with JI130, a small molecule inhibitor of the HES1 transcription factor. This compound stabilizes the interaction between HES1 and Prohibitin 2 (PHB2), leading to G2/M cell cycle arrest and induction of apoptosis in cancer cells.

Introduction to this compound

This compound is a promising investigational compound for cancer therapy. Its mechanism of action involves the stabilization of the HES1-PHB2 protein complex, which prevents the nuclear translocation of HES1 and its subsequent transcriptional repression of target genes. This disruption of the Notch signaling pathway ultimately results in cell cycle arrest at the G2/M phase and triggers programmed cell death (apoptosis). Understanding the impact of this compound on cell viability is crucial for evaluating its therapeutic potential.

Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines.

Table 1: Effect of this compound on Apoptosis in Melanoma Cell Lines

Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (Annexin-V Positive)
WT BRAF/WT NRAS
HBL0.1~15%
0.5~25%
1~40%
LND10.1~10%
0.5~20%
1~35%
MM1620.1~12%
0.5~22%
1~38%
BRAF Mutant
MM0740.1~20%
0.5~35%
1~50%
MM0290.1~18%
0.5~30%
1~45%
NRAS Mutant
MM1650.1~25%
0.5~40%
1~55%

Data is approximated from graphical representations in a study by O'Connell et al. and represents the mean of three independent experiments. The study showed a statistically significant increase in apoptosis with this compound treatment.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).

JI130_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Release Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binding & Cleavage Hes1_nucleus Hes1 NICD->Hes1_nucleus Promotes Nuclear Translocation & Activity Hes1 Hes1 PHB2 PHB2 Hes1->PHB2 Hes1_PHB2_this compound Hes1-PHB2-JI130 Complex Hes1->Hes1_PHB2_this compound PHB2->Hes1_PHB2_this compound This compound This compound This compound->PHB2 This compound->Hes1_PHB2_this compound Hes1_PHB2_this compound->Hes1_nucleus Prevents Nuclear Translocation Target_Genes Target Gene Repression Hes1_nucleus->Target_Genes Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound Signaling Pathway

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with this compound (various concentrations) start->treat incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end

MTT Assay Workflow

Apoptosis_Assay_Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

Annexin V Apoptosis Assay Workflow

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • This compound-treated and control cells in suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Preparation: After this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes and resuspend the cell pellet in 1 mL of PBS.

  • Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects early and late-stage apoptosis.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Preparation: Following this compound treatment, harvest the cells (including floating cells) and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following Modulation of gp130 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as a co-receptor for the interleukin-6 (IL-6) family of cytokines. The signaling pathways initiated by gp130 activation, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways, are crucial regulators of cell fate, including proliferation, survival, and differentiation.[1][2][3] Consequently, the gp130 signaling axis has emerged as a significant target in cancer therapy.[4][5]

These application notes provide a detailed protocol for analyzing the cell cycle distribution of cultured cells using flow cytometry with propidium iodide (PI) staining after modulating gp130 signaling. While the specific compound "JI130" was not identified in the context of cell cycle analysis, this document focuses on the broader and well-established role of gp130 signaling in cell cycle regulation. This protocol is designed to enable researchers to assess the effects of various therapeutic agents that target the gp130 pathway on cell cycle progression.

Principle of the Assay

Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of single cells. For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[6][7] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[8] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M phase: Cells have a doubled (4N) DNA content, having completed DNA replication and are in the gap 2 or mitotic phase.[9]

By analyzing the distribution of cells in these phases, researchers can determine the effects of experimental treatments on cell cycle progression.

Materials and Reagents

Material/ReagentSupplierCatalog Number
Cell Culture Medium (e.g., DMEM, RPMI-1640)VariesVaries
Fetal Bovine Serum (FBS)VariesVaries
Penicillin-StreptomycinVariesVaries
Trypsin-EDTAVariesVaries
Phosphate-Buffered Saline (PBS), pH 7.4VariesVaries
gp130 signaling modulator (e.g., inhibitor, activator)VariesVaries
Dimethyl Sulfoxide (DMSO)VariesVaries
70% Ethanol, ice-coldVariesVaries
Propidium Iodide (PI) Staining Solution (50 µg/mL)VariesVaries
RNase A (100 µg/mL)VariesVaries
Flow cytometry tubes (5 mL)VariesVaries
CentrifugeVariesVaries
Flow CytometerVariesVaries

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cell line in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

  • Cell Treatment: Once the cells have adhered and are in the logarithmic growth phase, treat them with the gp130 signaling modulator at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow the treatment to affect the cell cycle.

Sample Preparation for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Suspension cells: Directly collect the cells from the culture flask.

  • Cell Counting: Count the cells to ensure a sufficient number for flow cytometry analysis (typically 1 x 10^6 cells per sample).

  • Washing: Transfer the cell suspension to a 5 mL flow cytometry tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS. Repeat the centrifugation and washing step.[8]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8][10]

  • Storage: The fixed cells can be stored at -20°C for at least 24 hours before staining. For longer storage, -20°C is recommended.

Propidium Iodide Staining
  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells. Discard the ethanol and wash the cell pellet twice with 1-2 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade any RNA, which can also be stained by PI.[10]

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer according to the manufacturer's instructions. Use a laser and filter combination appropriate for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).

  • Data Acquisition: Acquire data for at least 10,000 to 20,000 events per sample. Use a low flow rate to ensure accurate data collection.[8]

  • Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo, FCS Express). Gate on the single-cell population to exclude doublets and debris. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The quantitative data from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effect of gp130 Modulator on Cell Cycle Distribution

Treatment GroupConcentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control-
gp130 ModulatorX µM
gp130 ModulatorY µM
gp130 ModulatorZ µM
Positive Control-

Mandatory Visualizations

Signaling Pathway Diagram

gp130_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activation receptor Cytokine Receptor receptor->gp130 Dimerization cytokine IL-6 Family Cytokine cytokine->receptor Binding STAT3 STAT3 JAK->STAT3 Phosphorylation Ras Ras JAK->Ras Activation PI3K PI3K JAK->PI3K Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK gene_expression Gene Expression (Proliferation, Survival) ERK->gene_expression Akt Akt PI3K->Akt Akt->gene_expression pSTAT3_dimer->gene_expression Transcription

Caption: The gp130 signaling pathway, illustrating the major downstream cascades.

Experimental Workflow Diagram

experimental_workflow start Start: Seed Cells treatment Treat with gp130 Modulator start->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Analyze Cell Cycle Distribution acquisition->analysis end End: Report Results analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Troubleshooting

IssuePossible CauseSolution
High CV of G0/G1 peak Cell clumpingGently pipette to break up clumps before analysis. Filter cells through a cell strainer.
Inconsistent stainingEnsure thorough mixing during staining. Increase incubation time.
High flow rateUse a low flow rate during acquisition.[8]
No clear peaks Incomplete fixationEnsure proper fixation with ice-cold 70% ethanol.
RNase treatment failureUse fresh RNase A and ensure correct incubation conditions.
Debris in the sample Dead cellsUse a viability dye to exclude dead cells from the analysis.
Cell lysisHandle cells gently during harvesting and washing.

Conclusion

This document provides a comprehensive protocol for the analysis of cell cycle distribution by flow cytometry following the modulation of gp130 signaling. Adherence to this protocol will enable researchers to generate reliable and reproducible data to assess the impact of novel therapeutics on cell proliferation. The provided diagrams and data presentation format are intended to facilitate clear communication of experimental design and results.

References

Troubleshooting & Optimization

JI130 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of JI130 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Hes1 transcription factor.[1] It functions by stabilizing the interaction between Prohibitin 2 (PHB2) and Hes1 outside of the nucleus, which prevents Hes1 from entering the nucleus and repressing its target genes.[1] This ultimately leads to cell cycle arrest at the G2/M phase.[2]

Q2: In which solvent is this compound soluble?

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO.[3] Based on the known solubility, a stock solution of up to 10 mM can be prepared.[1] For a 10 mM stock solution, dissolve 3.765 mg of this compound (with a molecular weight of 376.46 g/mol ) in 1 mL of DMSO. Assistance with dissolution can be achieved through gentle warming and ultrasonication.[3]

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage.[2] Once dissolved in DMSO, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. - The concentration is too high.- The DMSO is old or has absorbed water.- Insufficient agitation.- Ensure you are not exceeding the 10 mM solubility limit.- Use fresh, anhydrous DMSO.- Gently warm the solution and use an ultrasonic bath to aid dissolution.
This compound precipitates out of solution when diluted into aqueous buffer (e.g., PBS, cell culture media). - The final concentration of this compound in the aqueous buffer is above its solubility limit.- The final concentration of DMSO is too low to maintain solubility.- Lower the final working concentration of this compound.- Increase the concentration of your DMSO stock solution so a smaller volume is needed for dilution, thereby keeping the final DMSO percentage higher (while remaining within the tolerated limits for your experiment).- Perform serial dilutions in your aqueous buffer.
Variability in experimental results. - Inconsistent stock solution concentration due to incomplete dissolution or precipitation.- Degradation of this compound in stock solution due to improper storage.- Ensure complete dissolution of this compound when preparing the stock solution.- Aliquot and store stock solutions as recommended to avoid freeze-thaw cycles.

Quantitative Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)10 mM[1]May require sonication and gentle warming for complete dissolution. Use of fresh, anhydrous DMSO is recommended.[3]
Dimethyl Sulfoxide (DMSO)2 mg/mL (approximately 5.3 mM)[3][4]
EthanolData not available
MethanolData not available
Phosphate-Buffered Saline (PBS)Data not availableExpected to be very low due to the hydrophobic nature of the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Allow the this compound powder and DMSO to reach room temperature before use.

  • Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 3.765 mg of this compound (assuming a molecular weight of 376.46 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

JI130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binds NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage Hes1_nuc Hes1 NICD->Hes1_nuc Promotes Nuclear Translocation PHB2 PHB2 Hes1_cyto Hes1 PHB2->Hes1_cyto Hes1_cyto->Hes1_nuc Translocation (Blocked by this compound) This compound This compound This compound->PHB2 Stabilizes Interaction with Hes1 Target_Genes Target Gene Repression Hes1_nuc->Target_Genes Represses

Caption: Mechanism of action for this compound in the Hes1 signaling pathway.

JI130_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (up to 10 mM) weigh->dissolve assist Apply Sonication/Warming (if necessary) dissolve->assist aliquot Aliquot into Single-Use Tubes assist->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute into Aqueous Buffer/ Cell Culture Media thaw->dilute incubate Incubate with Cells/Target dilute->incubate

Caption: Recommended workflow for this compound from preparation to experimental use.

References

Optimal concentration of JI130 for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JI130 in in vitro studies. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a specific inhibitor of the Hairy and Enhancer of Split 1 (Hes1) transcription factor. It functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2) in the cytoplasm. This sequestration prevents Hes1 from translocating to the nucleus and repressing its target genes, ultimately leading to G2/M cell cycle arrest.[1][2]

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is cell-line dependent. Based on published data, a concentration range of low nanomolar to low micromolar is a good starting point for most cancer cell lines. For instance, the IC50 for MIA PaCa-2 pancreatic cancer cells is 49 nM, while for fusion-negative rhabdomyosarcoma (FN-RMS) cell lines, the IC50s are in the low nanomolar range.[3][4] In melanoma cell lines, concentrations of 0.1, 0.5, and 1 µM have been shown to induce apoptosis. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1] For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to lead to a decrease in cell proliferation and viability.[3][4] As this compound induces G2/M cell cycle arrest, an accumulation of cells in this phase of the cell cycle can be observed through flow cytometry analysis.[2] Furthermore, this compound can induce apoptosis in certain cancer cell types. Downregulation of Hes1 and its downstream targets can be confirmed by western blotting or qPCR.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no compound activity - Incorrect concentration: The concentration used may be too low for the specific cell line. - Compound degradation: Improper storage or handling of this compound. - Cell line resistance: The cell line may be insensitive to Hes1 inhibition.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). - Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. - Verify Hes1 expression in your cell line. Consider using a different cell line with known sensitivity to Hes1 inhibition as a positive control.
High background or off-target effects - High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. - Non-specific binding: At high concentrations, this compound might have off-target effects.- Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only) in all experiments. - Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using a negative control compound with a similar chemical structure but no activity against Hes1.
Precipitation of the compound in culture medium - Poor solubility: this compound may have limited solubility in aqueous solutions.- Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. - When diluting, add the this compound stock solution to the medium dropwise while vortexing to ensure rapid and even dispersion. - Avoid preparing large volumes of working solutions that will be stored for extended periods.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or overall health. - Inconsistent compound handling: Variations in the preparation of this compound dilutions.- Use cells within a consistent passage number range and ensure they are in the exponential growth phase at the start of the experiment. - Standardize the protocol for preparing and diluting this compound. Use calibrated pipettes and ensure thorough mixing.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayEffective Concentration (IC50)Reference
MIA PaCa-2Pancreatic CancerCell Growth49 nM[4]
RDFusion-Negative RhabdomyosarcomaCell Growth13.7 nM[3]
SMS-CTRFusion-Negative RhabdomyosarcomaCell Growth20.4 nM[3]
Rh36Fusion-Negative RhabdomyosarcomaCell Growth32.1 nM[3]
HBLMelanomaApoptosis Induction0.1 - 1 µM
LND1MelanomaApoptosis Induction0.1 - 1 µM
MM162MelanomaApoptosis Induction0.1 - 1 µM
MM074MelanomaApoptosis Induction0.1 - 1 µM
MM029MelanomaApoptosis Induction0.1 - 1 µM
MM165MelanomaApoptosis Induction0.1 - 1 µM

Experimental Protocols

General Cell Viability Assay (e.g., MTS/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add the viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Hes1 and Downstream Targets
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Hes1 or a downstream target (e.g., p27Kip1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

JI130_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound PHB2 PHB2 Complex This compound-PHB2-Hes1 Complex This compound->Complex Hes1_cyto Hes1 PHB2->Complex Hes1_cyto->Complex Hes1_nuc Hes1 Hes1_cyto->Hes1_nuc translocation Hes1_nuc->Repression represses Target_Genes Target Genes (e.g., p27Kip1) Repression->Target_Genes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilutions Prepare Serial Dilutions in Culture Medium Stock->Dilutions Treatment Treat Cells with this compound (24-72h) Dilutions->Treatment Seeding Seed Cells in 96-well Plate Seeding->Treatment Assay Perform Cell Viability Assay (e.g., MTS) Treatment->Assay Readout Measure Absorbance Assay->Readout Calculate Calculate % Viability vs. Vehicle Control Readout->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

References

Technical Support Center: JI130 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JI130. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored in a dry, dark environment. For long-term storage, it is recommended to keep the compound at -20°C, which can ensure stability for up to two years.[1] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, and it is common practice to prepare a concentrated stock solution in this solvent.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4][5]

Q3: What are the recommended storage conditions for this compound in DMSO?

A3: There are slightly varying recommendations for storing this compound in DMSO. For optimal long-term stability, storing aliquots at -80°C is recommended, which should maintain integrity for up to six months.[4][5] For shorter-term storage, -20°C is suitable for up to one month.[4][5] Some suppliers also indicate that storage at -20°C is acceptable for long-term storage (months to years), while 0-4°C can be used for very short periods (days to weeks).[2]

Q4: Is this compound stable under ambient shipping conditions?

A4: Yes, this compound is considered stable enough for shipping at ambient temperatures for a few weeks without compromising its quality.[2]

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°CUp to 2 years[1]
Solid Powder0 - 4°CShort term (days to weeks)[2]
In DMSO-80°CUp to 6 months[4][5]
In DMSO-20°CUp to 1 month[4][5]
In DMSO-20°CLong term (months to years)[2]
In DMSO0 - 4°CShort term (days to weeks)[2]

Troubleshooting Guide

Problem: I am seeing inconsistent results in my experiments using a this compound stock solution.

Possible Cause: The this compound may have degraded due to improper storage or handling.

Solutions:

  • Verify Storage: Ensure your stock solutions have been stored at the correct temperature and for the recommended duration. Refer to Table 1 for guidance.

  • Avoid Freeze-Thaw Cycles: If you have been using a stock solution that has been repeatedly frozen and thawed, it is advisable to prepare a fresh stock and aliquot it into single-use vials.

  • Check Solubility: Although this compound is soluble in DMSO, ensure that the compound is fully dissolved. If you observe any precipitation, gently warm the solution and vortex.

Problem: I am concerned about the stability of this compound in my experimental buffer.

Solution:

  • Perform a Pilot Stability Study: It is recommended to conduct a small-scale stability study of this compound in your specific experimental buffer. This can be done by incubating a known concentration of this compound in the buffer for various time points (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. The stability can then be assessed by a suitable analytical method, such as HPLC, to monitor for any degradation.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general workflow for researchers to assess the stability of this compound under specific experimental conditions.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fresh this compound stock solution in DMSO B Dilute this compound to final concentration in test buffer A->B C Incubate samples at desired temperature B->C D Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) C->D E Analyze samples by a stability-indicating method (e.g., HPLC) D->E F Quantify remaining this compound and detect degradation products E->F

Caption: General workflow for conducting a stability assessment of this compound.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and identifying potential degradation products. This workflow is based on general guidelines for small molecules.

cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (e.g., 0.1N HCl) F Analyze stressed samples by HPLC-UV/MS A->F B Basic Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidative Stress (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (UV/Vis light exposure) E->F G Characterize degradation products F->G H Develop stability-indicating analytical method G->H

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway

This compound is known to inhibit the cancer-associated transcription factor Hes1 by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2).

Hes1 Hes1 Complex Hes1-PHB2 Complex (Stabilized) Hes1->Complex Repression Transcriptional Repression Hes1->Repression PHB2 PHB2 PHB2->Complex This compound This compound This compound->Complex Inhibition Inhibition Complex->Inhibition Inhibition->Repression

Caption: Mechanism of action of this compound.

References

Technical Support Center: Troubleshooting JI130 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the precipitation of JI130 in cell culture media. By following these recommendations, you can ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the cancer-associated transcription factor Hes1. It functions by stabilizing the interaction between Hes1 and prohibitin 2 (PHB2) outside the nucleus, which leads to G2/M cell cycle arrest.[1][2]

Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common challenge. The primary reasons include:

  • Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous environments.

  • Improper Stock Solution Preparation: Incomplete dissolution of this compound powder in the organic solvent can lead to the formation of micro-precipitates that become more apparent upon dilution in media.

  • High Final Concentration: The intended final concentration of this compound in the cell culture medium may exceed its solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution. This occurs because the compound moves from a favorable organic solvent environment to a less favorable aqueous one too quickly for proper dissolution.

  • Media Component Interactions: Components within the cell culture medium, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.[1][3]

  • Temperature and pH Fluctuations: Changes in temperature (e.g., using cold media) or pH shifts in the media can alter the solubility of this compound.[1][3]

Q3: What are the consequences of this compound precipitation in my experiment?

This compound precipitation can significantly impact your experimental outcomes:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging, microscopy, or absorbance/fluorescence readings.[3]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.

Step 1: Optimize Stock Solution Preparation

A properly prepared stock solution is critical for preventing precipitation.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Warm the this compound Vial: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is approximately 376.46 g/mol .[1]

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate in a water bath for short intervals until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3]

ParameterRecommendation
Solvent Anhydrous DMSO
Concentration 10 mM[4]
Storage -20°C or -80°C in single-use aliquots[3]
Step 2: Refine the Dilution Method

Directly adding a concentrated DMSO stock to your media is a common cause of precipitation. A serial dilution approach is recommended to mitigate "solvent shock."

Recommended Dilution Protocol:

  • Intermediate Dilution: Prepare an intermediate dilution of this compound in pre-warmed (37°C) serum-free or complete cell culture medium. A 1:10 to 1:100 dilution of your stock is a good starting point.

  • Gentle Mixing: Add the concentrated stock solution dropwise to the medium while gently swirling or vortexing the tube. This ensures rapid and even dispersion.

  • Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed complete cell culture medium to achieve the desired working concentration.

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.

Step 3: Evaluate Media Conditions
  • Pre-warm the Media: Always use media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[3]

  • pH Verification: Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4). Significant pH shifts can affect compound solubility.[5]

  • Serum Content: For initial experiments, consider using a serum-containing medium if your protocol allows. Serum proteins can sometimes help to solubilize hydrophobic compounds.

Visualizing the Problem and Solution

Mechanism of Solvent Shock

Mechanism of 'Solvent Shock' Precipitation cluster_0 High Concentration Stock cluster_1 Rapid Dilution cluster_2 Result Stock This compound in 100% DMSO (High Solubility) Media Aqueous Cell Culture Media (Low Solubility Environment) Stock->Media Direct Addition Precipitate Precipitation (this compound crashes out of solution) Media->Precipitate

Caption: Direct dilution of a high-concentration organic stock into an aqueous solution can lead to precipitation.

Troubleshooting Workflow

Caption: A stepwise approach to identifying and resolving the cause of this compound precipitation.

References

Technical Support Center: Improving JI130 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing JI130, a small molecule inhibitor of the cancer-associated transcription factor Hes1, in in vivo experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful application of this compound in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is not a direct enzymatic inhibitor but rather a molecular stabilizer. It functions by stabilizing the interaction between the transcription factor Hes1 and the protein chaperone Prohibitin 2 (PHB2).[1] This stabilized complex is retained outside the nucleus, preventing Hes1 from translocating to the nucleus and repressing its target genes. This ultimately leads to cell cycle arrest at the G2/M phase and a reduction in tumor growth.[1]

Q2: What is the primary signaling pathway targeted by this compound?

A2: this compound primarily targets the Notch signaling pathway, of which Hes1 is a key downstream effector.[2][3] By inhibiting Hes1 function, this compound effectively modulates the cellular processes regulated by Notch signaling, which are often dysregulated in cancer.

Q3: What is the recommended formulation and administration route for this compound in vivo?

A3: Based on published preclinical studies, this compound has been successfully administered in vivo via intraperitoneal (i.p.) injection.[4][5] The compound is typically formulated in Dimethyl Sulfoxide (DMSO) as a vehicle. For detailed formulation and administration protocols, please refer to the Experimental Protocols section.

Q4: What are the known in vivo applications of this compound?

A4: this compound has shown efficacy in murine xenograft models of pancreatic cancer and fusion-negative rhabdomyosarcoma, where it significantly reduced tumor volume.[4]

Q5: Are there any known off-target effects of this compound?

A5: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is crucial to consider and evaluate potential off-target activities as with any small molecule inhibitor. For guidance on assessing off-target effects, please see the Troubleshooting Guide.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides practical solutions.

Issue Potential Cause Troubleshooting Steps
Poor in vivo efficacy despite in vitro potency Suboptimal Formulation: this compound has poor aqueous solubility. Precipitation upon injection can limit bioavailability.1. Optimize Vehicle: While DMSO is used, consider co-solvents like PEG400, Tween 80, or Cremophor EL to improve solubility and stability in aqueous environments.[8][9] 2. Particle Size Reduction: If using a suspension, techniques like sonication or microfluidization can reduce particle size and improve dissolution rate.[8] 3. Alternative Formulations: Explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to enhance oral bioavailability if considering that route.[9]
Inadequate Dosing or Schedule: The dose might be too low or the dosing frequency insufficient to maintain therapeutic concentrations.1. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window. 2. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the half-life of this compound in your animal model and optimize the dosing schedule accordingly.
Rapid Metabolism or Clearance: The compound may be quickly metabolized and cleared from circulation.1. PK/PD Studies: Correlate pharmacokinetic data with pharmacodynamic markers (e.g., Hes1 target gene expression in tumor tissue) to understand the duration of action.
Observed Toxicity or Adverse Effects High Dose: The administered dose may be above the maximum tolerated dose (MTD).1. MTD Study: Perform a dose-escalation study to determine the MTD in your specific animal model.[10] 2. Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, behavioral changes, and changes in food/water intake.
Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects.1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. 2. Minimize Vehicle Concentration: Use the lowest effective concentration of the vehicle.
Inconsistent Results Between Animals Variability in Administration: Inconsistent injection technique can lead to variable drug delivery.1. Standardize Injection Protocol: Ensure consistent injection volume, speed, and location (lower right quadrant of the abdomen for i.p. injection to avoid organs).[11][12][13][14] 2. Proper Restraint: Use proper animal restraint techniques to ensure accurate and safe administration.[13]
Biological Variability: Inherent biological differences between animals can lead to varied responses.1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Randomization: Randomize animals into treatment and control groups.

Data Presentation

In Vivo Efficacy of this compound in Preclinical Models
Cancer Model Animal Model This compound Dose Administration Route Vehicle Treatment Schedule Observed Efficacy Reference
Pancreatic CancerMurine XenograftNot specifiedIntraperitoneal (i.p.)DMSONot specifiedSignificantly reduced tumor volume[1]
Fusion-Negative RhabdomyosarcomaMurine Xenograft (RD cells)Not specifiedIntraperitoneal (i.p.)DMSONot specifiedLimited xenograft tumor growth[4]

Note: Specific dosage and treatment schedules for this compound are not detailed in the currently available public literature. Researchers should perform dose-finding studies to determine the optimal regimen for their specific model.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Murine Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound. Specific details may need to be optimized for your particular cancer model and research question.

1. Cell Culture and Implantation:

  • Culture the desired cancer cell line (e.g., pancreatic or rhabdomyosarcoma cells) under standard conditions.

  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously or orthotopically implant the cells into immunocompromised mice (e.g., NOD/SCID or nude mice).

2. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

3. This compound Formulation and Administration:

  • Prepare a stock solution of this compound in 100% DMSO.

  • On the day of injection, dilute the stock solution to the desired final concentration with a sterile vehicle (e.g., saline or PBS). The final DMSO concentration should be kept low (typically <10%) to minimize toxicity.

  • Administer this compound via intraperitoneal injection at the determined dose and schedule.

  • The control group should receive the vehicle solution without this compound.

4. Efficacy Assessment:

  • Measure tumor volume and animal body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting for pharmacodynamic markers).

Protocol 2: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment, weigh the required amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.

  • Working Solution Preparation (prepare fresh daily):

    • Thaw the this compound stock solution.

    • Calculate the volume of stock solution needed based on the desired final dose and the total injection volume for the animal cohort.

    • In a sterile tube, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final DMSO concentration should be minimized.

    • Vortex briefly to ensure homogeneity.

  • Administration:

    • Use a new sterile syringe and needle for each animal.

    • Administer the prepared this compound solution intraperitoneally.

Mandatory Visualizations

Hes1-PHB2 Signaling Pathway and this compound's Mechanism of Action

Caption: this compound stabilizes the Hes1-PHB2 complex in the cytoplasm, preventing Hes1 nuclear translocation.

Experimental Workflow for Improving this compound In Vivo Efficacy

JI130_Workflow Workflow for Optimizing this compound In Vivo Efficacy cluster_Formulation 1. Formulation Optimization cluster_Toxicity 2. Toxicity Assessment cluster_Efficacy 3. Efficacy Studies cluster_Troubleshooting 4. Troubleshooting Solubility Assess Solubility (DMSO, Co-solvents) Formulate Prepare Vehicle (e.g., DMSO/Saline) Solubility->Formulate Stability Check for Precipitation Formulate->Stability MTD Determine Maximum Tolerated Dose (MTD) Stability->MTD Monitor Monitor Animal Health (Weight, Behavior) MTD->Monitor Dose_Response Dose-Response Study in Xenograft Model Monitor->Dose_Response PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Dose_Response->PK_PD Optimal_Dose Determine Optimal Therapeutic Dose & Schedule PK_PD->Optimal_Dose Inefficacy Address Inefficacy Optimal_Dose->Inefficacy Toxicity_Issue Mitigate Toxicity Optimal_Dose->Toxicity_Issue Variability Reduce Variability Optimal_Dose->Variability

Caption: A stepwise approach to optimize this compound formulation, toxicity, and efficacy for in vivo studies.

References

Potential off-target effects of JI130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JI130, a known inhibitor of the cancer-associated transcription factor Hes1.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the cancer-associated transcription factor Hes1. It functions by stabilizing the interaction between Hes1 and its chaperone protein, Prohibitin 2 (PHB2), outside the nucleus. This stabilization prevents Hes1 from translocating to the nucleus and repressing its target genes, ultimately leading to G2/M cell cycle arrest.[1][2][3]

Q2: Has a comprehensive off-target profile for this compound been published?

To date, a comprehensive, publicly available off-target profile for this compound, such as a broad kinase panel screen or binding assays against a wide range of receptors and enzymes, has not been identified in the scientific literature. The primary literature focuses on its on-target activity against the Hes1-PHB2 interaction.[4]

Q3: What are the potential sources of off-target effects for a molecule like this compound?

Potential off-target effects for a small molecule inhibitor like this compound can arise from several sources:

  • Binding to other proteins: The compound may bind to proteins with similar binding pockets to PHB2 or Hes1.

  • Interaction with upstream or downstream signaling components: The molecule could inadvertently affect other proteins in the Notch signaling pathway, of which Hes1 is a key component.[5][6]

  • Modulation of other PHB2 functions: As PHB2 is a multifunctional protein involved in processes like mitochondrial integrity and transcriptional regulation, compounds targeting PHB2 could have unintended consequences on these other functions.[7][8]

  • Metabolites of this compound: The metabolic byproducts of this compound in a cellular or in vivo environment could have their own biological activities.

Q4: I found a compound named GIBH-130. Is this related to this compound?

No, GIBH-130 is a distinct compound from this compound. GIBH-130 is an inhibitor of neuroinflammation and has a different chemical structure and mechanism of action, with a reported IC50 of 3.4 nM for IL-1β secretion by activated microglia.[9] It is important not to confuse the two molecules.

Troubleshooting Guide

This guide is designed to help researchers investigate unexpected experimental results that may be indicative of off-target effects of this compound.

Issue 1: Observed cellular phenotype is inconsistent with Hes1 inhibition.

If you observe a cellular effect that cannot be readily explained by the known function of Hes1 (e.g., unexpected changes in a signaling pathway, altered cell morphology), consider the following troubleshooting steps:

  • Dose-response analysis: Perform a dose-response experiment and compare the concentration of this compound required to elicit the unexpected phenotype with the reported IC50 for its on-target activity (e.g., 49 nM in MIA PaCa-2 cells).[3] A significant discrepancy may suggest an off-target effect.

  • Use of a structurally unrelated Hes1 inhibitor: If available, treat your cells with a different small molecule inhibitor of the Hes1 pathway that has a distinct chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.

  • Rescue experiment: Attempt to rescue the phenotype by overexpressing Hes1 in your cells. If the phenotype persists despite Hes1 overexpression, it is likely mediated by an off-target interaction.

Issue 2: Unexpected cellular toxicity at effective concentrations.

If this compound induces significant cytotoxicity at concentrations required for Hes1 inhibition, this could be due to either on-target or off-target toxicity.

  • Counter-screening: Test the toxicity of this compound in a cell line that does not express Hes1 or expresses it at very low levels. If toxicity persists, it is likely an off-target effect.

  • Target knockdown comparison: Use siRNA or CRISPR to specifically knock down Hes1 in your cell line. If the observed toxicity is not phenocopied by Hes1 knockdown, it suggests that the toxicity of this compound is off-target.

Experimental Protocols for Off-Target Investigation

Should you suspect off-target effects, the following experimental approaches can be employed for a more in-depth investigation.

Protocol 1: Proteomic Profiling of this compound-Treated Cells

This method aims to identify changes in the cellular proteome upon this compound treatment, which can reveal unexpected pathway modulation.[1]

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at a relevant concentration (e.g., 1x, 5x, and 10x the on-target IC50) and a vehicle control (e.g., DMSO) for a predetermined time point (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Quantify the protein concentration and digest an equal amount of protein from each sample with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

Protocol 2: Kinase Inhibitor Profiling

Although this compound is not designed as a kinase inhibitor, many small molecules exhibit off-target kinase activity. A kinase screen can identify such interactions.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase screening service. These services typically offer panels of hundreds of purified kinases.

  • Screening: The service will perform binding or activity assays at one or more concentrations of this compound (e.g., 1 µM and 10 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition or binding affinity for each kinase in the panel. Significant hits should be validated with dose-response experiments to determine IC50 or Kd values.

Data Presentation

Table 1: On-Target Activity of this compound

Cell LineAssayIC50 / EC50Reference
MIA PaCa-2Cell Growth49 nM[3]
Luciferase ReporterHes1 Promoter ActivityNot Specified[4]

Table 2: General Approaches for Identifying Off-Target Effects

MethodPrincipleInformation GainedReference
Proteomics Quantifies changes in protein expression levels in response to compound treatment.Identifies unexpected changes in protein levels and affected pathways.[1]
Transcriptomics (RNA-seq) Measures changes in gene expression profiles.Provides insights into the cellular pathways modulated by the compound.[1]
Chemical Proteomics Uses chemical probes to pull down protein targets from cell lysates.Directly identifies proteins that bind to the compound.[10]
Computational Prediction Employs algorithms to predict potential off-target interactions based on chemical structure and known protein binding sites.Generates a list of putative off-targets for experimental validation.[11][12][13]

Visualizations

JI130_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Complex This compound-PHB2-Hes1 Complex This compound->Complex stabilizes PHB2 PHB2 PHB2->Complex Hes1_cyto Hes1 Hes1_cyto->Complex Hes1_nuc Hes1 Hes1_cyto->Hes1_nuc translocation (inhibited) Target_Genes Target Genes Hes1_nuc->Target_Genes binds Transcription_Repression Transcriptional Repression Target_Genes->Transcription_Repression leads to

Caption: Mechanism of action of this compound in the cytoplasm.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., inconsistent phenotype, toxicity) Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare phenotypic IC50 to on-target IC50 Dose_Response->Compare_IC50 Off_Target_Suspected Off-Target Effect Suspected Compare_IC50->Off_Target_Suspected Discrepant On_Target Likely On-Target Effect Compare_IC50->On_Target Consistent Counter_Screen Counter-Screen in Target-Negative Cell Line Off_Target_Suspected->Counter_Screen Phenotype_Persists Phenotype/Toxicity Persists? Counter_Screen->Phenotype_Persists Phenotype_Persists->On_Target No Further_Investigation Proceed with Off-Target Identification Protocols (e.g., Proteomics, Kinase Screen) Phenotype_Persists->Further_Investigation Yes

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Overcoming Resistance to JI130 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues related to resistance to the Hes1 inhibitor, JI130. The information provided is based on the known signaling pathways of this compound's targets, Hes1 and PHB2, and general mechanisms of drug resistance in cancer.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound, suggesting potential causes and solutions in a question-and-answer format.

Problem Possible Cause Suggested Solution
Decreased this compound efficacy in long-term cultures. 1. Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways to compensate for Hes1 inhibition. Key pathways to investigate include Notch, Hedgehog, and Wnt, all of which can influence Hes1 expression and activity.[1][2][3][4] 2. Emergence of a resistant cell population: A subpopulation of cells with intrinsic resistance mechanisms may be selected for during prolonged treatment.1. Pathway Analysis: Perform western blot or qPCR to analyze the expression and activation of key components of the Notch (e.g., NICD, RBPJ), Hedgehog (e.g., GLI1, SMO), and Wnt (e.g., β-catenin) pathways. 2. Dose-Response Analysis: Conduct a dose-response curve with this compound on the long-term culture compared to the parental cell line to quantify the shift in IC50. 3. Combination Therapy: Consider co-treatment with inhibitors of the identified activated bypass pathway.
High intrinsic resistance to this compound in a new cell line. 1. High basal activity of pro-survival pathways: The cell line may have inherently high activity of pathways that counteract the effects of Hes1 inhibition. 2. Low or mutated target expression: The cell line may have low expression of PHB2 or Hes1, or mutations that prevent this compound from binding effectively. 3. Overexpression of drug efflux pumps: Proteins like ABCG2 can actively transport this compound out of the cell, reducing its intracellular concentration.[5]1. Baseline Pathway Profiling: Analyze the baseline expression and phosphorylation status of proteins in the PI3K/AKT and MAPK pathways. 2. Target Expression Analysis: Quantify PHB2 and Hes1 protein levels by western blot and gene expression by qPCR. Sequence the target genes to check for mutations. 3. Efflux Pump Expression: Measure the expression of common drug resistance pumps (e.g., ABCB1, ABCG2) by qPCR or western blot.
Variable this compound response across different experimental replicates. 1. Inconsistent cell culture conditions: Factors like cell density, passage number, and media composition can influence drug response. 2. This compound degradation: The compound may be unstable under certain storage or experimental conditions.1. Standardize Protocols: Ensure consistent cell seeding densities, use cells within a defined passage number range, and maintain consistent media formulations. 2. Compound Stability Check: Verify the storage conditions and consider preparing fresh stock solutions of this compound for each experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms of resistance to this compound and strategies to overcome it.

Q1: What are the most likely molecular mechanisms of acquired resistance to this compound?

A1: Based on the known functions of its targets, Hes1 and PHB2, several mechanisms could contribute to acquired resistance:

  • Activation of Upstream Pathways: Since Hes1 is a major downstream effector of the Notch signaling pathway, mutations or epigenetic changes that lead to the constitutive activation of Notch receptors (e.g., NICD overexpression) can drive Hes1 expression, potentially overwhelming the inhibitory effect of this compound.[1] Similarly, activation of the Hedgehog and Wnt signaling pathways can also lead to increased Hes1 transcription.[2][3][4]

  • Alterations in the Target Proteins:

    • Hes1: While less common for transcriptional repressors, mutations in the Hes1 gene could potentially alter its structure, preventing this compound-mediated inhibition via PHB2.

    • PHB2: Mutations in PHB2 could disrupt its interaction with this compound or its ability to chaperone Hes1. Overexpression of PHB2 has been linked to increased resistance to chemotherapy, suggesting that increased levels of PHB2 might sequester this compound or otherwise interfere with its function.[6][7]

  • Downregulation of Apoptotic Pathways: this compound treatment may induce apoptosis in sensitive cells. Resistant cells might acquire alterations in apoptotic machinery, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., BAX). PHB2 itself has an anti-apoptotic function by stabilizing OPA1 in the mitochondria.[8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can lead to increased efflux of this compound from the cancer cells, thereby reducing its intracellular concentration and efficacy.[5]

  • Epithelial-to-Mesenchymal Transition (EMT): Hes1 has been implicated in the regulation of EMT.[9] The acquisition of a mesenchymal phenotype is often associated with drug resistance.

Q2: How can I determine if bypass pathway activation is responsible for this compound resistance?

A2: A multi-step experimental approach is recommended:

  • Comparative Analysis: Compare the gene and protein expression profiles of this compound-sensitive (parental) and this compound-resistant cell lines. Look for significant differences in the components of the Notch, Hedgehog, and Wnt signaling pathways.

  • Functional Assays: Use pathway-specific reporters (e.g., a luciferase reporter driven by a Hes1-responsive promoter) to assess the transcriptional activity of these pathways in sensitive versus resistant cells.

  • Inhibitor Studies: Treat resistant cells with this compound in combination with specific inhibitors of the suspected bypass pathway (e.g., a γ-secretase inhibitor for the Notch pathway, or a Smoothened inhibitor for the Hedgehog pathway). A synergistic effect would suggest that the bypass pathway contributes to resistance.

Q3: What role might cancer stem cells (CSCs) play in resistance to this compound?

A3: Hes1 is a well-established regulator of cancer stem cell maintenance and self-renewal.[2][3][10] It is plausible that a subpopulation of CSCs with high Hes1 expression or activity could be intrinsically resistant to this compound. Prolonged treatment may then lead to the selection and expansion of this CSC population, resulting in tumor relapse. Inhibition of Hes1 has been shown to suppress CSC properties.[9]

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathway Components

Objective: To assess the protein expression and activation status of key molecules in signaling pathways potentially involved in this compound resistance.

Methodology:

  • Cell Lysis:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Notch1-ICD, Hes1, PHB2, p-Akt, Akt, p-ERK, ERK, β-catenin, GLI1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Protocol 2: Establishing a this compound-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound for further mechanistic studies.[11][12][13]

Methodology:

  • Determine Initial IC50:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with the parental cell line to determine the initial half-maximal inhibitory concentration (IC50) of this compound.

  • Stepwise Dose Escalation:

    • Culture the parental cells in media containing this compound at a concentration equal to the IC50.

    • Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

    • At each step, allow the cells to recover and resume normal growth before the next dose escalation.

    • Freeze down cell stocks at each stage of resistance development.

  • Confirmation of Resistance:

    • After several months of continuous culture in the presence of a high concentration of this compound, perform a dose-response assay on the resistant cell line and compare the IC50 value to that of the parental cell line. A significant increase in IC50 confirms the development of resistance.

Visualizations

JI130_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage & Release Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binding RBPJ RBPJ NICD->RBPJ Translocation & Binding PHB2 PHB2 Hes1 Hes1 PHB2->Hes1 Inhibition This compound This compound This compound->PHB2 Inhibition RBPJ->Hes1 Transcriptional Activation Target_Genes Target Genes (Proliferation, Survival) Hes1->Target_Genes Repression/Activation

Caption: Simplified signaling pathway of this compound action.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound Hes1_Inhibition Hes1 Inhibition This compound->Hes1_Inhibition Cancer_Cell_Death Cancer Cell Death Hes1_Inhibition->Cancer_Cell_Death Bypass_Activation Bypass Pathway Activation (e.g., Hedgehog, Wnt) Bypass_Activation->Hes1_Inhibition Circumvents Target_Alteration Target Alteration (PHB2/Hes1 mutation/overexpression) Target_Alteration->Hes1_Inhibition Prevents Drug_Efflux Increased Drug Efflux (e.g., ABCG2) Drug_Efflux->this compound Reduces intracellular concentration

Caption: Overview of potential resistance mechanisms to this compound.

Experimental_Workflow Start Observe this compound Resistance Generate_Resistant_Line Generate Resistant Cell Line Start->Generate_Resistant_Line Comparative_Analysis Comparative Analysis (Genomics, Proteomics) Generate_Resistant_Line->Comparative_Analysis Hypothesis Formulate Hypothesis (e.g., Bypass Activation) Comparative_Analysis->Hypothesis Validation Functional Validation (e.g., Combination Therapy) Hypothesis->Validation Outcome Identify Resistance Mechanism Validation->Outcome

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Optimizing JI130 Treatment Duration for Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JI130. The following information is intended to help optimize this compound treatment duration to achieve desired apoptotic effects in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced apoptosis?

A1: this compound is a specific inhibitor of the cancer-associated transcription factor Hes1. It functions by interacting with prohibitin 2 (PHB2), a chaperone protein. This interaction stabilizes the PHB2-Hes1 complex outside the nucleus, blocking Hes1-mediated transcriptional repression and inducing G2/M cell cycle arrest and subsequent apoptosis. Prohibitin 2 also plays a crucial role in maintaining mitochondrial integrity, and its modulation by this compound can lead to the activation of the intrinsic apoptotic pathway.

Q2: What is a good starting point for this compound concentration and treatment duration?

A2: Based on existing studies, a concentration range of 0.1 µM to 1 µM has been shown to induce apoptosis in melanoma cell lines. The half-maximal inhibitory concentration (IC50) for cell growth in the MIA PaCa-2 human pancreatic cancer cell line was found to be 49 nM. For initial experiments, we recommend performing a dose-response study with concentrations ranging from 10 nM to 10 µM for your specific cell line. The optimal treatment duration is highly cell-type dependent and must be determined empirically through a time-course experiment.[1][2]

Q3: How do I determine the optimal treatment duration for this compound to induce apoptosis in my cell line?

A3: The optimal treatment duration can be determined by conducting a time-course experiment. This involves treating your cells with a predetermined optimal concentration of this compound and harvesting them at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours). Subsequently, you can assess the percentage of apoptotic cells using various assays that detect early and late-stage apoptotic markers. The time point at which the maximal apoptotic response is observed before significant secondary necrosis occurs is considered the optimal treatment duration.

Q4: Which apoptosis assays are recommended for a time-course experiment with this compound?

A4: A combination of assays targeting different stages of apoptosis is recommended for a comprehensive analysis.

  • Early-stage apoptosis:

    • Annexin V staining by flow cytometry to detect phosphatidylserine (PS) externalization.

    • Mitochondrial membrane potential (ΔΨm) assays using dyes like JC-1 to detect mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[3][4]

  • Mid-stage apoptosis:

    • Caspase activity assays to measure the activation of key executioner caspases like caspase-3 and caspase-7.[5][6]

  • Late-stage apoptosis:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.[7][8]

    • Propidium Iodide (PI) or 7-AAD staining in conjunction with Annexin V to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration

This protocol outlines a general workflow for a time-course experiment to identify the optimal duration of this compound treatment for inducing apoptosis.

1. Cell Seeding:

  • Seed the cells of interest in multiple plates or flasks at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the final time point.

2. This compound Treatment:

  • Allow cells to adhere and stabilize overnight.
  • Treat the cells with a predetermined optimal concentration of this compound (determined from a prior dose-response experiment). Include a vehicle-treated control (e.g., DMSO).

3. Time-Point Harvesting:

  • Harvest cells at various time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours).
  • For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells.

4. Apoptosis Analysis:

  • For each time point, perform one or more of the apoptosis assays detailed below (e.g., Annexin V/PI staining).

5. Data Analysis:

  • Quantify the percentage of apoptotic cells at each time point.
  • Plot the percentage of apoptotic cells versus time to determine the peak apoptotic response.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

1. Cell Preparation:

  • Harvest cells as described in the time-course protocol.
  • Wash the cells twice with cold 1X PBS and centrifuge at 300-400 x g for 5 minutes.
  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

2. Staining:

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.
  • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
  • Gently vortex and incubate for 15 minutes at room temperature in the dark.
  • Add 5 µL of Propidium Iodide (PI) staining solution.
  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour of staining.
  • Use unstained and single-stained controls for proper compensation and gating.

Protocol 3: Caspase-3/7 Activity Assay

1. Reagent Preparation:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

2. Cell Lysis and Caspase Activation:

  • Plate cells in a 96-well plate and treat with this compound for the desired time points.
  • At each time point, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
  • Mix well by gentle shaking for 30 seconds.

3. Signal Detection:

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.
  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

Data Presentation

The following tables are templates for summarizing the quantitative data from your time-course and dose-response experiments.

Table 1: Dose-Response of this compound on Apoptosis at a Fixed Time Point (e.g., 48 hours)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle)
0.01
0.1
0.5
1.0
5.0
10.0

Table 2: Time-Course of this compound-Induced Apoptosis at a Fixed Concentration (e.g., 1 µM)

Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Relative Luminescence Units)
0
6
12
24
48
72

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background apoptosis in untreated controls - Over-confluency of cells leading to spontaneous apoptosis.- Harsh cell handling (e.g., excessive trypsinization).- Mycoplasma contamination.- Seed cells at a lower density.- Handle cells gently and minimize trypsin exposure.- Regularly test for and treat mycoplasma contamination.
No significant increase in apoptosis with this compound treatment - this compound concentration is too low.- Treatment duration is too short.- The cell line is resistant to this compound.- this compound has degraded.- Perform a dose-response experiment to find the optimal concentration.- Perform a time-course experiment to identify the peak apoptotic response.- Use a positive control for apoptosis induction to ensure the assay is working.- Use freshly prepared this compound solutions.
High percentage of necrotic cells, even at early time points - this compound concentration is too high, causing rapid cell death.- The compound was not fully dissolved, leading to precipitation and cytotoxicity.- Lower the concentration of this compound.- Ensure this compound is completely dissolved in the vehicle (e.g., DMSO) before adding to the media.
Weak or no signal in Western blot for cleaved caspases - Timing of cell harvest is not optimal; caspase activation is transient.- Insufficient protein loading or poor transfer.- Perform a detailed time-course experiment to capture the peak of caspase cleavage.- Quantify protein concentration and ensure equal loading. Verify transfer efficiency.
Poor separation of cell populations in flow cytometry - Improper fluorescence compensation.- Incorrect instrument settings (voltages).- Cell clumping.- Always include single-color controls for proper compensation setup.- Optimize FSC and SSC voltages to gate the cell population correctly.- Gently mix samples before analysis and consider filtering if clumping persists.

Visualizations

JI130_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_cell Cell This compound This compound PHB2 Prohibitin 2 (PHB2) This compound->PHB2 binds & modulates Mitochondrion Mitochondrion PHB2->Mitochondrion disrupts integrity Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces apoptosis via the intrinsic pathway.

Optimization_Workflow Workflow for Optimizing this compound Treatment Duration cluster_workflow start Start dose_response 1. Dose-Response Experiment (e.g., 10 nM - 10 µM this compound for 48h) start->dose_response determine_optimal_conc 2. Determine Optimal Concentration (e.g., IC50 or concentration causing significant apoptosis) dose_response->determine_optimal_conc time_course 3. Time-Course Experiment (Treat with optimal concentration for 0-72h) determine_optimal_conc->time_course harvest 4. Harvest Cells at Multiple Time Points time_course->harvest assays 5. Perform Apoptosis Assays (Annexin V, Caspase Activity, etc.) harvest->assays analyze 6. Analyze Data & Identify Peak Apoptosis assays->analyze end Optimal Duration Determined analyze->end

Caption: Experimental workflow for optimizing this compound treatment duration.

References

Technical Support Center: Investigating JI130 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only and not for human or veterinary use. Based on currently available scientific literature, there are no specific preclinical or clinical studies detailing the combination of JI130 with other chemotherapy agents. This document provides general information based on the known mechanism of the target of this compound, the transcription factor Hes1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the cancer-associated transcription factor Hes1. It functions by stabilizing the interaction between Hes1 and its chaperone protein, PHB2, outside the nucleus. This action prevents Hes1 from translocating to the nucleus and regulating its target genes, ultimately leading to G2/M cell cycle arrest in cancer cells.

Q2: Are there any known synergistic effects of this compound with other chemotherapy agents?

A2: Currently, there is no published data from preclinical or clinical studies that specifically investigates the synergistic or antagonistic effects of combining this compound with other chemotherapy agents. Research into the combination of Hes1 inhibitors with other cancer therapies is still in a nascent stage.

Q3: What is the theoretical rationale for combining this compound with other anticancer drugs?

A3: The rationale for combining a Hes1 inhibitor like this compound with other therapies stems from the central role of the Notch signaling pathway and Hes1 in promoting tumor cell proliferation, survival, and resistance to treatment.[1][2][3] By inhibiting Hes1, it may be possible to:

  • Enhance Sensitivity to Targeted Therapies: For instance, combining Notch inhibitors with EGFR/HER2-targeted drugs may improve therapeutic efficacy in certain cancers like gastric cancer.[4]

  • Overcome Chemoresistance: Hes1 is implicated in the chemoresistance of cancer stem cells.[3] Inhibiting Hes1 could potentially resensitize resistant tumors to conventional chemotherapy.

  • Induce Differentiation: Hes1 plays a role in keeping cancer cells in an undifferentiated, stem-like state.[2] Its inhibition could promote differentiation, making cancer cells less aggressive.

Q4: Are there any suggested experimental protocols for testing this compound in combination with other agents?

A4: As there are no published studies on this compound combination therapy, no specific, validated experimental protocols exist. Researchers interested in exploring such combinations would need to develop their own protocols. A general approach might involve:

  • Cell Line Screening: In vitro studies using a panel of cancer cell lines to assess the effects of this compound combined with a panel of standard-of-care chemotherapy agents.

  • Combination Index (CI) Analysis: Utilizing methods such as the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.

  • In Vivo Studies: Using animal models (e.g., xenografts) to evaluate the efficacy and toxicity of promising combinations identified in vitro.

Troubleshooting

Issue: I am not observing a synergistic effect between this compound and my chemotherapy agent of interest in my in vitro experiments.

Possible Causes and Solutions:

  • Cell Line Specificity: The effect of Hes1 inhibition can be highly context- and cell-type-dependent. The chosen cell line may not rely on the Hes1 pathway for survival or resistance to the co-administered agent. Solution: Test the combination in a wider panel of cell lines with varying genetic backgrounds and expression levels of Hes1 and related pathway components.

  • Drug Sequencing and Scheduling: The order and timing of drug administration can significantly impact the outcome of combination therapy.[5][6] Solution: Experiment with different schedules, such as sequential administration (this compound followed by chemotherapy, or vice versa) versus concurrent administration.

  • Concentration Ratios: The ratio of the concentrations of the two drugs is crucial for achieving synergy. Solution: Perform dose-matrix experiments testing a range of concentrations for both this compound and the other agent to identify the optimal synergistic ratio.

  • Antagonistic Interaction: It is possible that the two agents have an antagonistic relationship. Solution: If extensive testing of different schedules and concentrations fails to show synergy, the combination may not be viable. Consider investigating alternative combination partners.

Signaling Pathways and Experimental Workflows

The diagram below illustrates a generalized signaling pathway involving Hes1, the target of this compound. Understanding this pathway can help in designing combination therapy experiments.

Caption: Generalized Hes1 signaling pathway and the mechanism of action of this compound.

The following diagram outlines a general experimental workflow for evaluating the combination of this compound with another chemotherapy agent.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Select Cancer Cell Lines Dose_Response Single Agent Dose-Response Curves Cell_Lines->Dose_Response Combination_Screen Combination Screening (Dose-Matrix) Dose_Response->Combination_Screen CI_Analysis Calculate Combination Index (CI) (Synergy, Additivity, Antagonism) Combination_Screen->CI_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) CI_Analysis->Mechanism_Studies Xenograft Establish Tumor Xenograft Model CI_Analysis->Xenograft If Synergistic Treatment_Groups Administer Single Agents and Combination Xenograft->Treatment_Groups Efficacy_Toxicity Evaluate Tumor Growth Inhibition and Toxicity Treatment_Groups->Efficacy_Toxicity

Caption: General workflow for preclinical evaluation of this compound in combination therapy.

References

Validation & Comparative

A Comparative Guide to Hes1 Inhibitors: JI130 and Other Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Hes1, a key downstream effector of the Notch signaling pathway, has emerged as a critical target in cancer therapy due to its role in maintaining cancer stem cells, promoting metastasis, and conferring drug resistance. This guide provides an objective comparison of JI130, a novel Hes1 inhibitor, with other classes of Hes1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Overview of Hes1 Inhibition Strategies

Inhibition of Hes1 can be achieved through various mechanisms, broadly categorized as follows:

  • Direct Hes1 Inhibitors: These molecules, like this compound, directly target the Hes1 protein or its interactions.

  • Hes1 Dimerization Inhibitors: A class of compounds that prevent the formation of Hes1 homodimers, which is essential for its DNA binding and transcriptional repression activity.

  • Inhibitors of Upstream Regulators: These compounds target proteins in signaling pathways that regulate Hes1 expression, such as the Notch, Wnt, and Hedgehog pathways. A prominent example is the class of γ-secretase inhibitors (GSIs) that block Notch signaling.

  • Inhibitors of Hes1 Transcriptional Machinery: These agents interfere with the binding of transcription factors, such as RBPJ, to the Hes1 promoter, thereby suppressing its expression.

Quantitative Comparison of Hes1 Inhibitors

The following table summarizes the reported potency of various Hes1 inhibitors. It is important to note that the experimental conditions, including the cell lines and assay types, vary between studies, which can influence the reported IC50/EC50 values.

Inhibitor ClassCompoundMechanism of ActionCell Line/AssayIC50/EC50Citation(s)
Direct Hes1 Inhibitor This compoundStabilizes the interaction between Hes1 and its chaperone PHB2, preventing nuclear translocation.MIA PaCa-2 (Pancreatic)49 nM[1]
RD, SMS-CTR, Rh36 (Rhabdomyosarcoma)Low nM range[2]
Hes1 Dimerization Inhibitor AgallosideInhibits Hes1-Hes1 homodimerization.Hes1 dimerization assay10.1 µM[3]
Lethedioside AInhibits Hes1-Hes1 homodimerization.Hes1 dimerization assay9.5 µM
γ-Secretase Inhibitor (Indirect Hes1 Inhibition) MRK-003Inhibits γ-secretase, blocking Notch signaling and subsequent Hes1 expression.Pancreatic Ductal Adenocarcinoma (PDAC) cell linesGrowth inhibition at 0.75–2.5 µM
RO4929097Inhibits γ-secretase.Pancreatic cancer cell linesApoptosis induction
RBPJ Inhibitor (Indirect Hes1 Inhibition) PIP-RBPJ-1Synthetic DNA-binding inhibitor targeting the RBPJ binding site on the Hes1 promoter.Human Neural Stem Cells (hNSCs)20% inhibition of Hes1 expression at 2 µM[4]
FidaxomicinRepurposed drug identified as an RBPJ inhibitor.MCF-7 (Breast), 4T1 (Breast)53.4 µM, 32.3 µM[5]

Signaling Pathways Regulating Hes1

The expression and activity of Hes1 are regulated by a complex interplay of multiple signaling pathways, most notably the Notch, Wnt, and Hedgehog pathways. Understanding these connections is crucial for the development of effective Hes1-targeted therapies.

Caption: Hes1 Signaling Pathway and Crosstalk.

Experimental Methodologies

Detailed protocols for key assays used in the characterization of Hes1 inhibitors are provided below.

Hes1 Dimerization Inhibition Assay

This assay is designed to identify compounds that interfere with the homodimerization of the Hes1 protein, a critical step for its function as a transcriptional repressor.

Hes1_Dimerization_Assay cluster_workflow Hes1 Dimerization Inhibition Assay Workflow start Start immobilize Immobilize purified Hes1 protein on microplate wells start->immobilize block Block remaining active sites on the well surface immobilize->block add_cy3 Add Cy3-labeled Hes1 protein block->add_cy3 incubate1 Incubate to allow Hes1-Hes1 interaction add_cy3->incubate1 wash1 Wash to remove unbound Cy3-Hes1 incubate1->wash1 add_compound Add test compounds at various concentrations wash1->add_compound incubate2 Incubate to allow inhibitor binding add_compound->incubate2 wash2 Wash to remove unbound compound incubate2->wash2 measure Measure fluorescence (Excitation: 544 nm, Emission: 590 nm) wash2->measure analyze Analyze data and calculate IC50 values measure->analyze end End analyze->end

Caption: Hes1 Dimerization Assay Workflow.

Protocol:

  • Protein Immobilization: Purified Hes1 protein (10 µg/mL in PBS) is incubated in amino-immobilizer 96-well plates for 2 hours at 4°C.

  • Blocking: The wells are washed and then incubated with a blocking solution (e.g., 10 mM ethanolamine in sodium carbonate buffer) for 2 hours at 4°C to block any remaining reactive sites.

  • Dimerization: Cy3-labeled Hes1 protein in a suitable buffer is added to the wells and incubated for 24 hours at 4°C to allow for dimerization with the immobilized Hes1.

  • Washing: The wells are washed with PBST (PBS with 0.05% Tween 20) to remove unbound Cy3-labeled Hes1.

  • Inhibitor Addition: Test compounds at various concentrations are added to the wells and incubated for 1 hour at room temperature in the dark.

  • Final Wash and Measurement: The wells are washed again with PBST and dried. The fluorescence intensity is measured using a microplate reader with excitation at 544 nm and emission at 590 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[6][7]

Hes1 Promoter Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of the Hes1 promoter in response to potential inhibitors.

Protocol:

  • Cell Seeding: HEK293 cells are seeded in 6-well plates at a density of 4 x 10^5 cells per well and cultured overnight.

  • Transfection: The cells are co-transfected with a Hes1 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., FuGENE 6).

  • Inhibitor Treatment: After transfection, the cells are treated with the test compounds at various concentrations or a vehicle control (DMSO).

  • Cell Lysis: After 24-48 hours of treatment, the cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The relative luciferase activity is then calculated as a percentage of the control, and IC50 values are determined.[5][8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: MIA PaCa-2 cells are seeded in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The landscape of Hes1 inhibitors is diverse, with each class of compounds offering a unique mechanism of action and therapeutic potential. This compound represents a promising direct inhibitor with high potency in various cancer cell lines. Natural products that inhibit Hes1 dimerization and indirect inhibitors targeting upstream pathways like Notch also show significant anti-cancer activity. The choice of inhibitor will depend on the specific research question and the cellular context being investigated. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other novel Hes1 inhibitors. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy of these different inhibitory strategies.

References

JI130: A Novel Downstream Inhibitor of Notch Signaling as a Viable Alternative to Gamma-Secretase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Researchers and drug development professionals in oncology now have a promising new avenue to explore in the quest for effective cancer therapies. JI130, a specific inhibitor of the cancer-associated transcription factor Hes1, presents a compelling alternative to traditional Gamma-Secretase Inhibitors (GSIs). By targeting a key downstream effector of the Notch signaling pathway, this compound offers a more focused mechanism of action that may circumvent the broad-spectrum effects and associated toxicities of GSIs. This guide provides a comprehensive comparison of this compound and GSIs, supported by preclinical data and detailed experimental methodologies.

Executive Summary

Gamma-Secretase Inhibitors (GSIs) have long been investigated as potential cancer therapeutics due to their ability to block the cleavage and activation of Notch receptors, key drivers in many cancers. However, their clinical utility has been hampered by off-target effects, as gamma-secretase cleaves a multitude of other proteins. This compound emerges as a highly specific inhibitor of Hes1, a critical downstream transcription factor in the Notch pathway. By directly targeting the Hes1-PHB2 protein complex, this compound effectively shuts down Notch-mediated transcription, leading to cell cycle arrest and tumor growth inhibition. Preclinical studies demonstrate this compound's potent anti-cancer activity, particularly in pancreatic cancer models.

Mechanism of Action: A Tale of Two Inhibitors

GSIs and this compound both ultimately suppress the transcriptional activity of the Notch pathway, but their points of intervention are distinct.

Gamma-Secretase Inhibitors (GSIs): Upstream Blockade. GSIs are small molecules that inhibit the enzymatic activity of the gamma-secretase complex.[1][2] This enzyme is responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD).[1][2] The NICD then translocates to the nucleus and activates the transcription of target genes, including Hes1. By blocking this cleavage, GSIs prevent the entire downstream signaling cascade. However, gamma-secretase has over 100 known substrates, and inhibiting its function can lead to unintended biological consequences.[3]

This compound: Downstream Precision. this compound operates further down the signaling pathway, specifically targeting the transcription factor Hes1. It functions by stabilizing the interaction between Hes1 and its chaperone protein, Prohibitin 2 (PHB2), outside of the nucleus.[4] This sequestration of Hes1 prevents its translocation to the nucleus and subsequent transcriptional repression of target genes, ultimately inducing G2/M cell cycle arrest.[4] This targeted approach is hypothesized to offer a better safety profile compared to the broad inhibition of gamma-secretase.

Signaling_Pathway_Comparison cluster_GSI GSI Mechanism cluster_this compound This compound Mechanism Notch Receptor Notch Receptor Gamma-Secretase Gamma-Secretase Notch Receptor->Gamma-Secretase Cleavage NICD NICD Gamma-Secretase->NICD Release Hes1 Hes1 NICD->Hes1 Activates Transcription GSI GSI GSI->Gamma-Secretase Inhibits Hes1-PHB2 Complex Hes1-PHB2 Complex Hes1->Hes1-PHB2 Complex Nucleus Nucleus Hes1->Nucleus Translocation Gene Transcription Gene Transcription Hes1->Gene Transcription Represses PHB2 PHB2 PHB2->Hes1-PHB2 Complex Hes1-PHB2 Complex->Nucleus Prevents Translocation This compound This compound This compound->Hes1-PHB2 Complex Stabilizes Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression

Caption: Comparative signaling pathways of GSI and this compound.

Comparative Preclinical Data

The following table summarizes the available preclinical data for this compound and provides a general comparison with the activity profile of GSIs.

ParameterThis compoundGamma-Secretase Inhibitors (GSIs)Reference
Target Hes1-PHB2 InteractionGamma-Secretase Complex[4],[2]
Mechanism Stabilizes Hes1-PHB2 complex, preventing Hes1 nuclear translocationInhibits Notch receptor cleavage, preventing NICD release,[2]
Cell Line Activity IC50 = 49 nM (MIA PaCa-2 pancreatic cancer)Variable, typically in the low nanomolar to micromolar range depending on the GSI and cell line
In Vivo Efficacy Significant reduction in tumor volume in murine pancreatic tumor xenograft modelsEfficacy demonstrated in various preclinical models, but clinical translation has been challenging[4]
Specificity Highly specific for the Hes1-PHB2 interactionBroad-spectrum, inhibits cleavage of numerous substrates besides Notch[4],[3]
Potential Advantages More targeted therapy, potentially reduced off-target toxicityWell-established class of inhibitors with extensive preclinical dataN/A
Potential Disadvantages Newer compound with less extensive in vivo and safety dataOff-target effects leading to dose-limiting toxicities in clinical trials[4],[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate this compound and GSIs.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2 for this compound) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a GSI (e.g., DAPT, MK-0752) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the log of the drug concentration against the percentage of cell viability and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Protein Expression
  • Cell Lysis: Cells treated with this compound, GSI, or vehicle control for the desired time are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Hes1, cleaved Notch1, GAPDH as a loading control) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound or a GSI is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Cell_Viability Cell Viability Assays (MTS, etc.) In Vitro Studies->Cell_Viability Protein_Analysis Western Blotting (Hes1, Cleaved Notch1) In Vitro Studies->Protein_Analysis In_Vivo_Studies In_Vivo_Studies Cell_Viability->In_Vivo_Studies Protein_Analysis->In_Vivo_Studies Xenograft_Model Tumor Xenograft Models (e.g., Pancreatic Cancer) In_Vivo_Studies->Xenograft_Model Data_Analysis Data_Analysis Xenograft_Model->Data_Analysis Efficacy_Comparison Compare IC50 values and Tumor Growth Inhibition Data_Analysis->Efficacy_Comparison End End Efficacy_Comparison->End

Caption: General experimental workflow for comparing this compound and GSIs.

Conclusion and Future Directions

This compound represents a promising and more targeted approach to inhibiting the Notch signaling pathway in cancer. Its specific mechanism of action, focused on the downstream effector Hes1, offers the potential for improved efficacy and a more favorable safety profile compared to the broad-spectrum inhibition of GSIs. The preclinical data in pancreatic cancer models are encouraging and warrant further investigation into the efficacy of this compound in a wider range of Notch-dependent malignancies. Future studies should focus on comprehensive in vivo toxicity profiling, pharmacokinetic and pharmacodynamic analyses, and the exploration of combination therapies to fully elucidate the therapeutic potential of this compound as a novel cancer therapeutic.

Logical_Relationship Cancer_Progression Notch-Driven Cancer Progression Therapeutic_Goal Inhibit Notch Signaling Cancer_Progression->Therapeutic_Goal GSI_Approach GSI: Inhibit Gamma-Secretase Therapeutic_Goal->GSI_Approach JI130_Approach This compound: Inhibit Hes1 Therapeutic_Goal->JI130_Approach GSI_Outcome Broad-Spectrum Inhibition (Potential Off-Target Effects) GSI_Approach->GSI_Outcome JI130_Outcome Targeted Inhibition (Potentially Improved Safety) JI130_Approach->JI130_Outcome Therapeutic_Outcome Inhibition of Tumor Growth GSI_Outcome->Therapeutic_Outcome JI130_Outcome->Therapeutic_Outcome

References

Cross-Validation of JI130's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of JI130, a novel inhibitor of the cancer-associated transcription factor Hes1. It objectively compares this compound's performance with other therapeutic alternatives targeting the Hes1 signaling pathway and presents supporting experimental data to validate its mechanism.

Executive Summary

This compound is a small molecule inhibitor that disrupts the transcriptional repression activity of Hairy and enhancer of split 1 (Hes1), a key downstream effector of the Notch signaling pathway.[1][2] Its unique mechanism involves the stabilization of the interaction between Hes1 and Prohibitin 2 (PHB2), leading to the sequestration of Hes1 outside the nucleus and subsequent G2/M cell cycle arrest.[1][3] Preclinical studies have demonstrated its potential in pancreatic cancer models. This guide will delve into the experimental validation of this mechanism, compare it with alternative strategies for Hes1 pathway inhibition, and provide detailed protocols for key validation assays.

Comparative Analysis of Hes1 Pathway Inhibitors

This compound represents a targeted approach to inhibiting the Hes1 pathway. However, other strategies exist, each with distinct mechanisms and potential advantages and disadvantages. The following table summarizes this compound and its alternatives.

Inhibitor ClassCompound(s)Mechanism of ActionTargetAdvantagesDisadvantages
Hes1-PHB2 Stabilizer This compound, JI051Stabilizes the Hes1-PHB2 interaction, preventing Hes1 nuclear entry and transcriptional repression.[1][3]Hes1-PHB2 InterfaceHighly specific to the Hes1 pathway.[1]Newer class of inhibitor with less long-term data.
γ-Secretase Inhibitors (GSIs) PF-03084014, MK-0752, RO4929097Inhibit γ-secretase, an enzyme essential for the cleavage and activation of Notch receptors, thereby blocking downstream Hes1 signaling.[4]γ-SecretaseBroad inhibition of Notch signaling.Significant off-target effects due to the large number of γ-secretase substrates.[1]
Notch1 Inhibitor ASR490Binds to the negative regulatory region of the Notch1 receptor, inhibiting its activation and downstream signaling to Hes1.[5]Notch1 ReceptorMore specific than GSIs, targeting a specific Notch receptor.Potential for resistance through mutations in Notch1.
DNA-Binding Inhibitor PIP-RBPJ-1A synthetic pyrrole-imidazole polyamide that binds to the promoter region of the HES1 gene, blocking the binding of the transcription factor RBPJ and repressing HES1 transcription.[6]HES1 Promoter DNADirectly targets the transcription of HES1.In early stages of development.
Natural Compounds Curcumin, Genistein, Quercetin, SulforaphaneModulate the Notch signaling pathway at various points, leading to decreased Hes1 activity.[4]Multiple targets in the Notch pathwayReadily available and potentially lower toxicity.Often have lower potency and less specific mechanisms of action.
Histone Deacetylase (HDAC) Inhibitors e.g., SAHA (Vorinostat)Hes1 recruits HDACs to repress gene expression; HDAC inhibitors can counteract this effect.[7]Histone DeacetylasesBroad epigenetic effects that can be beneficial in cancer therapy.Lack of specificity to the Hes1 pathway.

Quantitative Performance Data

Direct head-to-head comparative studies of this compound with all alternatives are not yet available in the public domain. However, data on the in vitro efficacy of this compound in various cancer cell lines is emerging.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound MIA PaCa-2Pancreatic Cancer49[8]
This compound MEL56Melanoma~500[9]
This compound HBLMelanoma~1000[9]
This compound MM074Melanoma~1000[9]
This compound MM165Melanoma~1000[9]

Experimental Protocols for Mechanism of Action Validation

The following are key experimental protocols used to validate the mechanism of action of this compound, based on the foundational study by Perron et al. (2018).

Hes1-Mediated Transcriptional Repression Assay

Objective: To determine if a compound can inhibit the ability of Hes1 to repress transcription.

Methodology:

  • Cell Line: HEK293 cells are commonly used.

  • Reporter System: A luciferase reporter gene under the control of a promoter that is repressed by Hes1 (e.g., the Hes1 promoter itself) is co-transfected with a Hes1 expression vector.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect cells with the Hes1 reporter plasmid and the Hes1 expression plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Expected Outcome: In the presence of an effective inhibitor like this compound, the repression of the luciferase gene by Hes1 will be relieved, resulting in an increased luminescence signal compared to the vehicle control.

Cell Proliferation Assay (WST-8 Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Line: A cancer cell line with known Hes1 activity, such as the pancreatic ductal adenocarcinoma cell line MIA PaCa-2.

  • Reagent: WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is a colorimetric reagent that is reduced by cellular dehydrogenases to a formazan dye, the amount of which is directly proportional to the number of living cells.

  • Procedure:

    • Seed MIA PaCa-2 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add WST-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Line: MIA PaCa-2 cells.

  • Procedure:

    • Subcutaneously inject MIA PaCa-2 cells into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound).

    • Administer this compound or vehicle intraperitoneally or orally on a defined schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and weigh them.

  • Expected Outcome: Treatment with this compound is expected to significantly reduce tumor volume and weight compared to the control group, without causing significant toxicity (as indicated by stable body weight).[1]

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.

JI130_Mechanism_of_Action cluster_outside Cytoplasm cluster_inside Nucleus This compound This compound Hes1_PHB2 Hes1-PHB2 Complex This compound->Hes1_PHB2 Stabilizes PHB2 PHB2 PHB2->Hes1_PHB2 Hes1_cyto Hes1 Hes1_cyto->Hes1_PHB2 Hes1_nuc Hes1 Hes1_cyto->Hes1_nuc Blocked by This compound Cell_Cycle_Arrest G2/M Cell Cycle Arrest Hes1_PHB2->Cell_Cycle_Arrest Transcription_Repression Transcriptional Repression Hes1_nuc->Transcription_Repression Target_Genes Target Genes (e.g., p21, p27) Transcription_Repression->Target_Genes

Caption: this compound stabilizes the Hes1-PHB2 complex in the cytoplasm, preventing Hes1's nuclear translocation and its function as a transcriptional repressor, ultimately leading to G2/M cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Screening 1. High-Throughput Screening (Hes1 Reporter Assay) Hit_Validation 2. Hit Validation (Dose-Response in Reporter Assay) Screening->Hit_Validation Mechanism_Study 3. Mechanism of Action (PHB2 Interaction Studies) Hit_Validation->Mechanism_Study Cell_Based_Assay 4. Cell-Based Assays (Proliferation, Cell Cycle) Mechanism_Study->Cell_Based_Assay Xenograft 5. Pancreatic Cancer Xenograft Model Cell_Based_Assay->Xenograft Efficacy 6. Efficacy Assessment (Tumor Volume & Weight) Xenograft->Efficacy Toxicity 7. Toxicity Assessment (Body Weight) Efficacy->Toxicity

Caption: A stepwise workflow for the discovery and validation of a Hes1 inhibitor like this compound, moving from in vitro screening to in vivo efficacy studies.

References

JI130 vs. JI051: A Comparative Analysis of Two Novel Hes1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two novel small molecule inhibitors, JI130 and JI051, which target the Hairy and enhancer of split-1 (Hes1) transcription factor. Both compounds operate through a unique mechanism of action, stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), leading to anti-proliferative effects in cancer cells. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

This compound and JI051 are structurally related compounds that have demonstrated potential as anti-cancer agents by inhibiting the Notch signaling pathway's downstream effector, Hes1. Experimental data reveals that while both compounds are effective in vitro, this compound has been further evaluated in in-vivo models, showing significant tumor growth inhibition in a pancreatic cancer xenograft model. This guide presents a side-by-side comparison of their known characteristics and efficacy.

Data Presentation

Chemical and Physical Properties
PropertyThis compoundJI051
Molecular Formula C₂₃H₂₄N₂O₃C₂₂H₂₄N₂O₃
Molecular Weight 376.46 g/mol 364.45 g/mol
In Vitro Efficacy
CompoundCell LineAssay TypeMetricValueReference
This compound MIA PaCa-2 (Pancreatic Cancer)Cell ProliferationEC₅₀49 nM[1]
JI051 HEK293 (Human Embryonic Kidney)Cell ProliferationEC₅₀0.3 µM[1]

Note: A direct comparison of in vitro potency in the same cell line is not available in the cited literature. The Perron et al. study notes that JI051 dose-dependently reduced cell growth of the human pancreatic cancer cell line MIA PaCa-2, but does not provide a specific EC₅₀ or IC₅₀ value.[1]

In Vivo Efficacy: this compound in Pancreatic Cancer Xenograft Model
ParameterValue
Cell Line MIA PaCa-2
Animal Model Nude Mice
Dosage 50 mg/kg body weight
Administration 5 days/week for 3 weeks
Tumor Volume Reduction 48.2% after 21 days
Reference [1]

Signaling Pathway and Mechanism of Action

This compound and JI051 exert their effects by targeting the interaction between Hes1, a downstream effector of the Notch signaling pathway, and the chaperone protein PHB2. In normal cellular processes, Hes1 translocates to the nucleus to regulate gene transcription. These small molecules stabilize the Hes1-PHB2 complex in the cytoplasm, preventing Hes1's nuclear translocation and its function as a transcriptional repressor. This inhibition of Hes1 activity ultimately leads to cell cycle arrest at the G2/M phase and a reduction in cancer cell proliferation.[1]

Hes1-PHB2 Signaling Pathway Mechanism of Action of this compound and JI051 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Hes1 Hes1 Hes1_PHB2 Hes1-PHB2 Complex Hes1->Hes1_PHB2 Binds Hes1_nucleus Hes1 Hes1->Hes1_nucleus Translocation PHB2 PHB2 PHB2->Hes1_PHB2 Binds Hes1_PHB2->Hes1_nucleus Inhibited by This compound/JI051 G2M_Arrest G2/M Cell Cycle Arrest Hes1_PHB2->G2M_Arrest Induces JI130_JI051 This compound / JI051 JI130_JI051->Hes1_PHB2 Stabilizes Gene_Expression Target Gene Transcription Hes1_nucleus->Gene_Expression Represses Proliferation Cell Proliferation Gene_Expression->Proliferation Drives G2M_Arrest->Proliferation Inhibits

Mechanism of this compound/JI051 Action

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol was utilized to determine the in vitro efficacy of this compound and JI051 on cancer cell lines.

  • Cell Seeding: MIA PaCa-2 or HEK293 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were treated with various concentrations of this compound, JI051, or a vehicle control (DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours for the this compound dose-response curve).

  • MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • Incubation and Measurement: The plates were incubated for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values were normalized to the vehicle control to determine the percentage of cell viability. The EC₅₀ value was calculated from the dose-response curve.

Experimental_Workflow_Cell_Proliferation start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with this compound/JI051 or Vehicle Control incubate_24h->treat_compounds incubate_treatment Incubate for Treatment Period treat_compounds->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts measure_absorbance Measure Absorbance at 490 nm incubate_mts->measure_absorbance analyze_data Analyze Data & Calculate EC50 measure_absorbance->analyze_data end End analyze_data->end

Cell Proliferation Assay Workflow
Murine Pancreatic Tumor Xenograft Model

This in vivo model was used to assess the anti-tumor activity of this compound.

  • Cell Implantation: MIA PaCa-2 cells were subcutaneously implanted into the flank of immunodeficient nude mice.[1]

  • Tumor Growth: Tumors were allowed to establish and grow to a palpable size.

  • Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into treatment and control groups.

  • Compound Administration: The treatment group received this compound at a dose of 50 mg/kg body weight, administered intraperitoneally five days a week for three weeks. The control group received a vehicle (DMSO).[1]

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.

  • Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth inhibition was calculated by comparing the tumor volumes and weights of the treated group to the control group.

Experimental_Workflow_Xenograft start Start implant_cells Implant MIA PaCa-2 Cells into Nude Mice start->implant_cells tumor_growth Allow Tumor Growth implant_cells->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize administer_treatment Administer this compound (50 mg/kg) or Vehicle Control randomize->administer_treatment monitor_tumor Monitor Tumor Volume administer_treatment->monitor_tumor monitor_tumor->administer_treatment Repeat for 3 weeks endpoint Endpoint: Euthanize Mice, Excise & Weigh Tumors monitor_tumor->endpoint analyze_data Analyze In Vivo Efficacy endpoint->analyze_data end End analyze_data->end

Murine Xenograft Model Workflow

Conclusion

Both this compound and JI051 represent a promising new class of Hes1 inhibitors with a novel mechanism of action. The available data indicates that this compound demonstrates potent anti-tumor activity both in vitro and in vivo, particularly in models of pancreatic cancer. While JI051 has shown in vitro efficacy, further in vivo studies are needed for a direct comparison of its therapeutic potential against this compound. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers interested in further investigating these compounds and their potential applications in oncology.

References

In Vitro Validation of JI130's Effect on Hes1 Downstream Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of JI130, a direct inhibitor of the transcriptional repressor Hes1, against an alternative strategy for Hes1 pathway inhibition: targeting the upstream Notch signaling pathway with gamma-secretase inhibitors (GSIs), such as DAPT. The data presented is based on studies in fusion-negative rhabdomyosarcoma (FN-RMS) cell lines, a cancer type where Hes1 has been identified as a therapeutic target.

Comparative Performance of Hes1 Inhibition Strategies

The following table summarizes the in vitro effects of direct Hes1 inhibition with this compound versus indirect inhibition via the Notch pathway with a GSI on key cellular processes and the expression of Hes1 downstream target genes.

ParameterThis compound (Direct Hes1 Inhibitor)Gamma-Secretase Inhibitor (e.g., DAPT)
Target Hes1Gamma-secretase (prevents Notch cleavage)
Cell Viability (IC50) Low nanomolar range in FN-RMS cell lines (RD, SMS-CTR, Rh36)[1]Cell-type dependent; micromolar to nanomolar range in various cancer cell lines[2][3][4]
Hes1 Expression Reduces Hes1 protein levels[5]Decreases Hes1 mRNA and protein expression[2][6][7]
Cell Cycle Progression Limits cell growth[5]Can induce G1 arrest; increases p21Cip1 levels in RMS cells[2][6]
Apoptosis Can lead to apoptosis[5]Effects on apoptosis are variable and cell-type dependent[3]
Myogenic Differentiation Increases expression of myogenic markers (MYOD1, MYOG)[5]Promotes myogenic differentiation in RMS cells[2]
Downstream Target Regulation Increases CDKN1C (p57) expression[5][8]Increases p21Cip1 expression[2][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for validating the in vitro effects of inhibitors like this compound.

Hes1_Signaling_Pathway Figure 1: Simplified Notch-Hes1 Signaling Pathway cluster_upstream Upstream Notch Signaling cluster_downstream Hes1 and Downstream Targets Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor 1. Ligand Binding Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase 2. Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD 3. NICD Release Hes1 Hes1 NICD->Hes1 4. Transcriptional Activation p27Kip1 p27Kip1 Hes1->p27Kip1 Repression BCL2 BCL2 Hes1->BCL2 Activation ASCL1_NGN2 ASCL1/NGN2 Hes1->ASCL1_NGN2 Repression Cell_Cycle_Arrest Cell Cycle Arrest p27Kip1->Cell_Cycle_Arrest CyclinD1 Cyclin D1 CyclinD1->Cell_Cycle_Arrest Inhibition Apoptosis_Inhibition Inhibition of Apoptosis BCL2->Apoptosis_Inhibition Differentiation_Inhibition Inhibition of Differentiation ASCL1_NGN2->Differentiation_Inhibition Inhibition DAPT DAPT (GSI) DAPT->Gamma_Secretase This compound This compound This compound->Hes1

Figure 1: Simplified Notch-Hes1 Signaling Pathway

Experimental_Workflow Figure 2: In Vitro Validation Workflow start Start: Culture FN-RMS Cell Lines (e.g., RD, SMS-CTR) treatment Treat cells with this compound or Gamma-Secretase Inhibitor (e.g., DAPT) at various concentrations start->treatment cell_viability Cell Viability Assay (e.g., MTT Assay) treatment->cell_viability rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Comparison cell_viability->data_analysis qpcr Quantitative PCR (qPCR) for Hes1 downstream target mRNA levels rna_extraction->qpcr western_blot Western Blot for Hes1 downstream target protein levels protein_extraction->western_blot qpcr->data_analysis western_blot->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Figure 2: In Vitro Validation Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed fusion-negative rhabdomyosarcoma (FN-RMS) cells (e.g., RD, SMS-CTR) in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative inhibitor (e.g., DAPT) in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dose.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the mRNA expression levels of Hes1 downstream target genes.

  • Cell Treatment and RNA Extraction: Treat FN-RMS cells with the desired concentrations of this compound or the alternative inhibitor for 24-48 hours. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes (e.g., HES1, CDKN1A (p21), CDKN1B (p27), CCND1 (Cyclin D1), BCL2, ASCL1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.

Western Blotting

This protocol is used to detect and quantify the protein levels of Hes1 downstream targets.

  • Cell Lysis: Treat FN-RMS cells with this compound or the alternative inhibitor for 48-72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Hes1, p27Kip1, Cyclin D1, BCL2) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

References

Control Experiments for JI130 Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Hes1 inhibitor, JI130, with alternative treatments, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals working in oncology, particularly in the context of pancreatic cancer and other malignancies where the Notch signaling pathway is implicated.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of the transcription factor Hes1 (Hairy and Enhancer of Split 1), a key downstream effector of the Notch signaling pathway. Aberrant Notch signaling is a known driver in various cancers, promoting cell proliferation, survival, and resistance to therapy. This compound exerts its inhibitory effect through a unique mechanism: it stabilizes the interaction between Hes1 and its chaperone protein, Prohibitin 2 (PHB2), in the cytoplasm. This sequestration prevents Hes1 from translocating to the nucleus, thereby inhibiting its function as a transcriptional repressor and leading to G2/M cell cycle arrest in cancer cells.[1]

Comparative Efficacy of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound compared to a vehicle control and alternative therapeutic agents.

Table 1: In Vitro Cytotoxicity of this compound vs. Other Hes1 Inhibitors
CompoundCell LineAssayIC50Control
This compound MIA PaCa-2 (Pancreatic)Cell Viability (MTT)49 nM[2]DMSO
This compound RD (Rhabdomyosarcoma)Cell Viability~30 nM[3]DMSO
This compound SMS-CTR (Rhabdomyosarcoma)Cell Viability~40 nM[3]DMSO
This compound Rh36 (Rhabdomyosarcoma)Cell Viability~50 nM[3]DMSO
JI051MIA PaCa-2 (Pancreatic)Cell ViabilityNot specified in resultsDMSO
AgallosideNot specifiedHes1 Dimerization AssayNot specified in resultsVehicle
Table 2: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model
Treatment GroupAnimal ModelTumor TypeOutcomeControl Group
This compound Murine XenograftPancreatic CancerSignificant reduction in tumor volume[2]DMSO (Vehicle)
This compound XenograftRhabdomyosarcomaSignificant reduction in tumor volume[3]DMSO (Vehicle)
Gemcitabine + Nab-paclitaxelClinical TrialsPancreatic CancerStandard-of-careGemcitabine monotherapy
FOLFIRINOXClinical TrialsPancreatic CancerStandard-of-careGemcitabine monotherapy

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Hes1 Luciferase Reporter Assay

This assay is used to screen for and validate inhibitors of Hes1 transcriptional repression.

Materials:

  • HEK293 cells

  • Hes1 promoter-luciferase reporter plasmid

  • pCMV-Hes1 expression vector

  • Lipofectamine 2000 or similar transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well plates

  • Luminometer

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Co-transfect the cells with the Hes1 promoter-luciferase reporter plasmid and the pCMV-Hes1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. A control group should be transfected with an empty vector instead of pCMV-Hes1.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The ability of this compound to revert the Hes1-mediated repression of the luciferase gene is measured as an increase in the luminescence signal compared to the DMSO-treated cells.[4]

Co-Immunoprecipitation (Co-IP) of Hes1 and PHB2

This protocol is designed to demonstrate the this compound-stabilized interaction between Hes1 and PHB2.

Materials:

  • Cancer cell line expressing Hes1 and PHB2 (e.g., MIA PaCa-2)

  • This compound and DMSO

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors)

  • Anti-Hes1 antibody

  • Anti-PHB2 antibody

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting reagents

Protocol:

  • Treat cells with this compound or DMSO for the desired time.

  • Lyse the cells in Co-IP lysis buffer on ice.

  • Clarify the lysates by centrifugation.

  • Incubate the lysates with an anti-Hes1 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-PHB2 antibody to detect the co-immunoprecipitated PHB2. An increase in the PHB2 band intensity in the this compound-treated sample compared to the DMSO control indicates a stabilized interaction.

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • MIA PaCa-2 human pancreatic cancer cells

  • 6-8 week old female athymic nude mice

  • Matrigel

  • This compound dissolved in a suitable vehicle (e.g., DMSO and Cremophor EL in saline)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a predetermined schedule.

  • Administer the vehicle (e.g., DMSO and Cremophor EL in saline) to the control group using the same schedule and route of administration.

  • Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of general toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cancer cell viability.

Materials:

  • Pancreatic cancer cell line (e.g., MIA PaCa-2)

  • 96-well plates

  • This compound and DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • This compound and DMSO

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound or DMSO for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the this compound-treated sample compared to the control indicates a G2/M cell cycle arrest.

Visualizing Pathways and Workflows

The following diagrams illustrate the this compound signaling pathway and key experimental workflows.

Caption: this compound stabilizes the Hes1-PHB2 complex in the cytoplasm, preventing Hes1 nuclear translocation.

Experimental_Workflow_CoIP start Start: Treat cells with This compound or DMSO (Control) lysis Cell Lysis start->lysis incubation Incubate lysate with anti-Hes1 antibody lysis->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute protein complexes wash->elution analysis Analyze by Western Blot for PHB2 elution->analysis end End: Compare PHB2 levels between this compound and Control analysis->end

Caption: Workflow for Co-Immunoprecipitation to detect Hes1-PHB2 interaction.

Logical_Relationship_Controls JI130_Treatment This compound Treatment Group Vehicle_Control Vehicle Control (DMSO) JI130_Treatment->Vehicle_Control Compared to Alternative_Treatment Alternative Treatment (e.g., Gemcitabine) JI130_Treatment->Alternative_Treatment Compared to Untreated_Control Untreated Control Vehicle_Control->Untreated_Control Establishes baseline effect of vehicle

Caption: Logical relationship of control groups in this compound experiments.

References

Safety Operating Guide

Proper Disposal of JI130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of JI130, a Hes1 inhibitor used in research. While this compound is generally shipped as a non-hazardous chemical, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is imperative to consult your institution's specific safety guidelines and Chemical Hygiene Plan. The following are general recommendations for handling this compound:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid generating dust.

This compound Disposal Plan: A Step-by-Step Guide

The disposal of this compound should be approached systematically to ensure safety and compliance. The following procedure outlines the recommended steps for the disposal of unused or waste this compound.

Waste Identification and Segregation:
  • Unused Product: Unused this compound in its original container should be clearly labeled as "Waste this compound."

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated waste. These items must be segregated from general laboratory waste.

Waste Collection and Storage:
  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste (Solutions):

    • If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, sealed, and appropriately labeled waste container.

    • The label must clearly indicate "Waste: this compound" and the name of the solvent(s) used.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

Disposal Pathway:
  • Non-Hazardous Waste Stream: Based on supplier information indicating that this compound is shipped as a non-hazardous chemical, it may be suitable for disposal through your institution's non-hazardous chemical waste stream.[1]

  • Institutional Guidelines: Crucially, you must consult and adhere to your institution's specific guidelines for the disposal of non-hazardous chemical waste. These procedures are established to comply with local and national regulations.

  • Contact Environmental Health and Safety (EHS): Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department to confirm the appropriate disposal route for this compound. Provide them with all available information, including the chemical name, CAS number (2234271-86-2), and any safety information you have.

Quantitative Data Summary

For clarity and ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
CAS Number 2234271-86-2
Molecular Formula C23H24N2O3
Molecular Weight 376.46 g/mol

Experimental Protocols

While this document focuses on disposal, it is important to note that all experimental work involving this compound should be conducted in accordance with your laboratory's standard operating procedures and any specific protocols developed for its use. Detailed methodologies for experiments using this compound can be found in relevant scientific literature.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

JI130_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_disposal Disposal Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe identify Identify Waste Type (Solid vs. Liquid) ppe->identify collect_solid Collect Solid Waste in Labeled Container identify->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container identify->collect_liquid Liquid consult_ehs Consult Institutional EHS for Disposal Guidance collect_solid->consult_ehs collect_liquid->consult_ehs non_hazardous Dispose via Non-Hazardous Chemical Waste Stream consult_ehs->non_hazardous Confirmed Non-Hazardous hazardous Follow Specific Hazardous Waste Procedures consult_ehs->hazardous Deemed Hazardous end End: Disposal Complete non_hazardous->end hazardous->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient laboratory environment. Always prioritize safety and consult your institution's EHS department for definitive guidance.

References

Essential Safety and Handling Protocol for Compound JI130

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides crucial safety and logistical guidance for handling compound JI130. As there is no publicly available Safety Data Sheet (SDS) for "this compound," the following protocols are based on established best practices for handling potent, novel, or uncharacterized chemical compounds. A compound-specific risk assessment must be conducted before any handling activities commence.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure to potentially hazardous compounds like this compound.[1][2][3] Different laboratory operations may require varying levels of protection.

Activity Respiratory Protection Hand Protection Eye Protection Body and Foot Protection
Storage & Inventory N95 or equivalent respiratorSingle pair of nitrile glovesSafety glasses with side shieldsLab coat, closed-toe shoes
Weighing & Aliquoting (Solid) Powered Air-Purifying Respirator (PAPR) or N100/FFP3 half/full-facepiece respirator within a ventilated enclosureDouble-gloving with nitrile glovesChemical splash gogglesDisposable coveralls (e.g., Tyvek), shoe covers
Solution Preparation Chemical fume hood is the primary engineering control. N95 respirator as a secondary precaution.Double-gloving with nitrile glovesChemical splash goggles or a full-face shieldLab coat over personal clothing
Experimental Use Determined by risk assessment; may require N95 or higher in a chemical fume hoodNitrile glovesSafety glasses or goggles as neededLab coat, closed-toe shoes
Waste Disposal N95 or equivalent respiratorHeavy-duty nitrile or butyl rubber glovesChemical splash gogglesLab coat, closed-toe shoes

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely managing this compound from receipt to disposal.[2]

Pre-Handling Preparation
  • Review Documentation: Before use, thoroughly review all available information on this compound and have a written experimental protocol.[2]

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential contamination.[4]

  • Emergency Preparedness: Ensure that a spill kit and emergency contact information are readily accessible. Verify the location and functionality of safety showers and eyewash stations.[2][5]

Experimental Protocol: Weighing and Solubilization of Solid this compound

This protocol outlines the procedure for accurately weighing and dissolving a potent solid compound while minimizing exposure.

  • Donning PPE: In a designated clean area, put on all required PPE in the correct sequence (e.g., shoe covers, coveralls, inner gloves, respirator, goggles, outer gloves).

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a powder-containment balance enclosure.[6]

    • Use a dedicated spatula and weighing paper or a tared container.

    • Handle the primary container with care to avoid generating airborne particles.

    • Immediately close the primary container after dispensing the required amount.

  • Solubilization:

    • Slowly add the solvent to the weighed compound to prevent splashing.[6]

    • If necessary, use a vortex mixer or sonicator to facilitate dissolution, ensuring the container is securely capped.

    • Clearly label the final solution with the compound ID, concentration, solvent, and date of preparation.[7][8]

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

    • Dispose of all contaminated disposable materials as hazardous waste.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide assistance and seek medical attention.[6]

  • Spill:

    • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • For a small, manageable spill, and if you are trained to do so, use a chemical spill kit while wearing full PPE.

    • For large spills, evacuate the laboratory and contact the institution's environmental health and safety office.[6]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Used gloves, weighing papers, pipette tips, and other contaminated disposables should be collected in a designated, sealed hazardous waste container.[6]

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a clearly labeled, sealed waste bottle.[6] Do not pour chemical waste down the drain.[9]

  • Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the chemical name (this compound), and any known hazard characteristics.[10]

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[10]

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[9][11] This typically involves arranging for pickup by a licensed waste hauler.[9][10]

Procedural Workflow for Handling this compound

G start Receive this compound assess Conduct Risk Assessment (Review available data) start->assess plan Develop Experimental Plan & SOP assess->plan prep Prepare Designated Work Area & Emergency Equipment plan->prep ppe Don Appropriate PPE (Based on Task) prep->ppe handle Perform Handling Task (e.g., Weighing, Solubilizing) ppe->handle decon Decontaminate Work Area & Equipment handle->decon doff Doff PPE Correctly decon->doff waste Segregate & Label Hazardous Waste doff->waste store Store Waste in Satellite Accumulation Area waste->store dispose Arrange for Professional Waste Disposal store->dispose end Procedure Complete dispose->end

Caption: Workflow for the safe handling and disposal of compound this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.